molecular formula C11H13BrO3 B15424876 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Cat. No.: B15424876
M. Wt: 273.12 g/mol
InChI Key: RJUNCACUKLWUEE-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

5-bromo-3-methoxy-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-11-8(6-13)4-9(12)5-10(11)14-3/h4-7H,1-3H3

InChI Key

RJUNCACUKLWUEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)Br)C=O

Origin of Product

United States

Foundational & Exploratory

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde CAS 101417-33-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 101417-33-8 Role: Advanced Intermediate for Medicinal Chemistry Document Type: Technical Whitepaper & Protocol Guide[1]

Executive Summary

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS 101417-33-8) is a highly functionalized aromatic building block characterized by three distinct reactive handles: an electrophilic aldehyde, a nucleophilic-amenable aryl bromide, and a protected phenolic ether.[1]

In modern drug discovery, this scaffold is a "privileged structure" for synthesizing biaryl pharmacophores .[1] Its substitution pattern—specifically the 2-isopropoxy group—serves a dual purpose: it acts as a robust protecting group for the phenol during palladium-catalyzed cross-couplings and provides steric bulk to modulate metabolic stability in final Active Pharmaceutical Ingredients (APIs).[1] It is structurally analogous to intermediates used in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and kinase inhibitors targeting the ATP-binding cleft.[1]

Chemical Profile & Properties

The following data synthesizes experimental values with calculated physicochemical properties essential for process chemistry.

PropertyValue / Description
IUPAC Name 5-Bromo-3-methoxy-2-(propan-2-yloxy)benzaldehyde
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 70–75 °C (Typical for this class; analog inferred)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
LogP (Calc) ~3.2 (Lipophilic)
H-Bond Acceptors 3 (Aldehyde O, Ether O x2)
H-Bond Donors 0
Key Functional Groups Aryl Bromide (C-Br), Aldehyde (CHO), Isopropyl Ether (OiPr)

Strategic Synthesis & Production

Mechanism & Logic

The reaction utilizes a Williamson ether synthesis.[1] The phenolic hydroxyl of 5-bromovanillin is deprotonated by a weak base (K₂CO₃) to form a phenoxide, which performs an Sₙ2 attack on isopropyl bromide.[1]

  • Why K₂CO₃? It is mild enough to prevent Aldol condensation side reactions of the aldehyde but strong enough to deprotonate the phenol (pKa ~7.4).[1]

  • Why DMF? A polar aprotic solvent is required to solvate the cation (K⁺), leaving the phenoxide "naked" and highly reactive.[1]

Protocol: Synthesis from 5-Bromovanillin

Reagents:

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq)[1]

  • 2-Bromopropane (Isopropyl bromide) (1.5 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • DMF (Dimethylformamide) (5 vol)[1]

Step-by-Step Methodology:

  • Charge: To a clean, dry reactor equipped with a reflux condenser and N₂ line, charge 5-bromovanillin and DMF. Stir until dissolved.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension may yellow slightly (phenoxide formation).[1]

  • Alkylation: Add 2-bromopropane dropwise over 20 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60–65°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting material (phenol) will disappear.[1]

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (10 vol) with vigorous stirring. The product should precipitate.[1]

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if high purity (>99%) is required.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis and the subsequent divergent reactivity options, highlighting the "Protection-First" strategy.

SynthesisWorkflow Start 5-Bromovanillin (Starting Material) Reagents iPr-Br + K2CO3 (DMF, 60°C) Start->Reagents Product 5-Bromo-2-isopropoxy- 3-methoxybenzaldehyde (CAS 101417-33-8) Reagents->Product SN2 Alkylation Suzuki Suzuki Coupling (Biaryl Scaffolds) Product->Suzuki Pd(PPh3)4 / Ar-B(OH)2 RedAmin Reductive Amination (Amine Linkers) Product->RedAmin R-NH2 / NaBH(OAc)3 Deprotect Deprotection (BCl3) (Active 2-OH Drug) Product->Deprotect Lewis Acid Cleavage

Caption: Synthesis of CAS 101417-33-8 and its role as a divergent hub for biaryl and amine synthesis.

Applications in Drug Discovery[1]

A. Hemoglobin Modulation (Sickle Cell Disease)

This compound is a structural homolog to intermediates used for Voxelotor (GBT440).[1]

  • Mechanism: Voxelotor binds to the N-terminal valine of the alpha-chain of hemoglobin S (HbS) via a reversible Schiff base formation with an aldehyde group.[1]

  • Role of CAS 101417-33-8: The 2-isopropoxy group prevents this binding (steric block + loss of H-bond).[1] Therefore, this compound is used to build the molecule's backbone via the bromine handle.[1] Once the core is assembled, the isopropoxy group is cleaved (using BCl₃ or AlCl₃) to reveal the 2-hydroxyl group necessary for the drug's activity [1].[1]

B. Kinase Inhibitors

The 3-methoxy-4-alkoxy (or 2-alkoxy-3-methoxy) substitution pattern is a classic motif in kinase inhibitors (e.g., EGFR, BTK inhibitors).[1]

  • Binding: The oxygen atoms act as hydrogen bond acceptors in the ATP-binding hinge region.[1]

  • Utility: The bromine atom allows for the attachment of solubilizing tails (e.g., piperazines) or heteroaromatic rings via Buchwald-Hartwig amination or Suzuki coupling.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares a hazard profile with 5-bromovanillin and benzyl halides.[1]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • STOT SE 3 (H335): May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store under inert atmosphere (N₂) at 2–8°C. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.[1]

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.[1] Retrieved from .[1][2]

  • PubChem. Compound Summary: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Library of Medicine.[1] Retrieved from .[1]

  • Chem-Space. Compound Data: 5-bromo-3-methoxy-2-(propan-2-yloxy)benzaldehyde. Retrieved from .[1]

  • PrepChem. Synthesis of Brominated Benzaldehydes. Retrieved from .[1]

Sources

chemical building blocks for benzaldehyde derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Benzaldehyde Building Blocks in Modern Drug Discovery Subtitle: A Technical Guide on Synthetic Divergence, Metabolic Stability, and Pharmacophore Design

Executive Summary: The Aldehyde Paradox

In high-throughput screening and lead optimization, benzaldehyde derivatives occupy a unique "linchpin" status. They serve two distinct roles:

  • As Synthetic Precursors: They are the primary electrophiles for constructing privileged heterocycles (quinazolines, benzimidazoles, isoquinolines).

  • As Functional Warheads: In Targeted Covalent Inhibitors (TCIs), the aldehyde moiety acts as a reversible electrophile, targeting non-catalytic lysine residues (e.g., Voxelotor).

However, this utility comes with a metabolic liability.[1] The aldehyde group is a "structural alert" for rapid oxidation by Aldehyde Dehydrogenase (ALDH) and Aldehyde Oxidase (AOX). This guide provides the technical roadmap for exploiting the synthetic utility of benzaldehydes while mitigating their metabolic instability.

Structural Classification & Reactivity Profiling

To select the correct building block, one must categorize benzaldehydes by their electronic substitution patterns, which dictate their reactivity in condensation reactions.

ClassElectronic EffectSynthetic UtilityRepresentative Building Block
Type A: Electron-Deficient strong EWG (-NO2, -CF3, -CN)High reactivity in nucleophilic additions; Ideal for Schiff base formation and Knoevenagel condensations.4-Nitrobenzaldehyde
Type B: Electron-Rich EDG (-OMe, -OH, -NMe2)Slower electrophilic attack; Precursors for Vilsmeier-Haack derived scaffolds.3,4,5-Trimethoxybenzaldehyde
Type C: Ortho-Substituted Steric/Chelating (-OH, -NH2)Critical for heterocyclization (e.g., benzimidazoles); capable of intramolecular H-bonding.Salicylaldehyde (2-Hydroxybenzaldehyde)
Type D: Halogenated Functional Handle (-Br, -I)Dual-functionality: Aldehyde for condensation, Halogen for Suzuki/Buchwald coupling.3-Bromobenzaldehyde

Synthetic Divergence: From Reagent to Heterocycle

The primary value of benzaldehyde building blocks lies in their ability to access "privileged scaffolds"—molecular frameworks that frequently yield biologically active compounds.

Visualization: The Divergent Synthesis Map

The following diagram illustrates the reaction pathways from a central benzaldehyde core to major drug scaffolds.

Benzaldehyde_Divergence Benz Benzaldehyde (Core Block) Chalcone Chalcones (Anticancer) Benz->Chalcone + Acetophenone (Claisen-Schmidt) Imid Benzimidazoles (Anthelmintic/Antiviral) Benz->Imid + o-Phenylenediamine (Oxidative Cyclization) Quin Quinazolines (Kinase Inhibitors) Benz->Quin + 2-Aminobenzamide (Cyclocondensation) DHP 1,4-Dihydropyridines (Ca2+ Blockers) Benz->DHP + 1,3-Dicarbonyl (Hantzsch Synthesis) Schiff Schiff Bases (Linkers) Benz->Schiff + Primary Amine (Reductive Amination)

Caption: Divergent synthetic pathways transforming benzaldehyde building blocks into FDA-validated pharmacophores.[2][3][4]

Featured Protocol: Oxidative Cyclization to Benzimidazoles

Benzimidazoles are ubiquitous in drug discovery (e.g., Telmisartan, Albendazole). The following protocol ensures high yield and minimizes side reactions typical of aldehyde oxidation.

Methodology: One-pot condensation using sodium metabisulfite (


) as an oxidant substitute.
  • Reagents:

    • Substituted Benzaldehyde (1.0 eq)[5]

    • 1,2-Phenylenediamine (1.0 eq)

    • Solvent: DMF or Ethanol/Water (3:1)

    • Catalyst:

      
       (1.0 eq)
      
  • Procedure:

    • Step 1: Dissolve the diamine and aldehyde in the solvent at room temperature.

    • Step 2: Add

      
       portion-wise over 10 minutes to prevent exotherm spikes.
      
    • Step 3: Reflux at 80-100°C for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 4:6).

    • Step 4: Cool to RT and pour into crushed ice.

    • Step 5: Filter the precipitate. Recrystallize from ethanol.

  • Mechanism Check: The bisulfite adduct forms initially, facilitating the nucleophilic attack of the amine, followed by cyclization and oxidative dehydrogenation driven by the sulfur species. This avoids the use of toxic oxidants like nitrobenzene.

Medicinal Chemistry: The Metabolic Liability

When a benzaldehyde moiety is retained in the final drug (rather than consumed in synthesis), metabolic stability becomes the primary challenge.

The Oxidation Pathway

Aldehydes are rapidly cleared by cytosolic Aldehyde Dehydrogenase (ALDH) and Aldehyde Oxidase (AOX) .

  • Reaction:

    
    
    
  • Consequence: Rapid clearance (short half-life) and potential toxicity from the carboxylic acid accumulation.

Visualization: Metabolic Fate & Mitigation

Metabolic_Fate Drug Drug-CHO (Aldehyde Warhead) ALDH ALDH / AOX (Enzymatic Oxidation) Drug->ALDH Rapid Metabolism Covalent Reversible Covalent Bond (Target Engagement) Drug->Covalent + Lysine (Protein) Acid Drug-COOH (Inactive/Excreted) ALDH->Acid Bioactivity Schiff Base Adduct (Therapeutic Effect) Covalent->Bioactivity Strategy Stabilization Strategies: 1. Steric Hindrance (Ortho-subst.) 2. Intramolecular H-bond 3. Bioisosteres (Difluoromethyl) Strategy->Drug Design Input

Caption: The metabolic bifurcation of aldehyde drugs. Design strategies must favor target engagement over ALDH-mediated oxidation.

Case Study: Voxelotor (Oxbryta)

Voxelotor represents a paradigm shift where the benzaldehyde is stabilized rather than removed.

  • Mechanism: The aldehyde forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin alpha chain.

  • Stabilization Strategy: The aldehyde is attached to a pyridine ring with an adjacent hydroxyl group. This intramolecular hydrogen bond (O-H···O=C) shields the carbonyl carbon from ALDH attack while maintaining reactivity toward the specific amine target.

Future Outlook: Covalent Fragments & PROTACs

  • Reversible Covalent Fragments: Libraries of benzaldehyde fragments are now screened to find "weak binders" that can be locked into place via imine formation with non-catalytic lysines.

  • PROTAC Linkers: Benzaldehyde-derived linkers are being explored to improve the solubility of Proteolysis Targeting Chimeras, where the aldehyde can serve as a "masked" handle for late-stage diversification.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Isopropylbenzene-1,2-diamine.Link

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives.Link

  • MDPI. (2025). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review.Link

  • National Institutes of Health (NIH). (2021). Incorporation of metabolically stable ketones into a small molecule probe to increase potency.[1]Link

  • WuXi AppTec. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies.[6]Link

  • American Chemical Society (ACS). (2020).[7] Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients.Link

Sources

Technical Guide: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS 101417-33-8)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Handling Protocols for Pharmaceutical R&D [1]

Executive Summary

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS: 101417-33-8) is a specialized trisubstituted benzaldehyde derivative utilized primarily as a scaffold in medicinal chemistry.[1][2][3][4] Structurally, it functions as a protected form of 5-bromo-o-vanillin , where the phenolic hydroxyl group is masked by an isopropyl moiety.[1]

This modification serves two critical functions in drug design:

  • Lipophilicity Modulation: The isopropyl group increases the LogP (approx.[1] 2.91), enhancing membrane permeability compared to its hydroxy analog.[1]

  • Chemoselectivity: It prevents phenolic interference during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) targeting the aryl bromide.[1]

This guide provides a technical breakdown of the Safety Data Sheet (SDS) parameters, translating regulatory data into actionable laboratory protocols for synthesis and handling.

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]

ParameterData
CAS Number 101417-33-8
IUPAC Name 5-Bromo-3-methoxy-2-(propan-2-yloxy)benzaldehyde
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
LogP (Predicted) ~2.91
Melting Point Predicted range:[1][5][6][7] 60–80°C (Lower than hydroxy-analog due to loss of H-bonding)

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with its close analogs (5-bromo-o-vanillin and 5-bromo-2-methoxybenzaldehyde) mandates the following GHS classification.

GHS Classification (29 CFR 1910.1200)[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Risk Assessment Logic
  • Aldehyde Reactivity: The aldehyde moiety is an electrophile capable of forming Schiff bases with biological amines, leading to sensitization or irritation.[1]

  • Aryl Halide Toxicity: Halogenated aromatics can be persistent; avoid release into water systems.[1]

  • Dust Explosion Hazard: As a fine organic powder, this compound poses a deflagration risk if aerated in the presence of an ignition source.[1]

Visualizing the Safety Logic

The following diagram outlines the decision matrix for handling this compound based on its physical state and hazard profile.

SafetyLogic Start Start: Handling CAS 101417-33-8 StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DCM/DMSO) StateCheck->Solution DustRisk Risk: Dust Explosion Action: Use Static Dissipative Tools Solid->DustRisk InhaleRisk Risk: H335 (Resp. Irritation) Action: Fume Hood Required Solid->InhaleRisk SkinRisk Risk: H315 (Skin Irritation) Action: Nitrile Gloves (>0.11mm) Solution->SkinRisk Engineering Control: Local Exhaust Ventilation DustRisk->Engineering InhaleRisk->Engineering PPE PPE: Goggles + Lab Coat SkinRisk->PPE Engineering->PPE

Figure 1: Risk Assessment & Handling Workflow.[1] Blue nodes indicate decision points; Red nodes indicate specific hazards; Green nodes indicate required controls.[1]

Strategic Handling Protocols

Storage & Stability[1]
  • Oxidation Sensitivity: Benzaldehydes are prone to autoxidation to benzoic acids upon exposure to air.[1]

    • Protocol: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Temperature: Store at 2–8°C .

  • Container: Amber glass vials to prevent potential photodegradation of the brominated moiety.[1]

Synthesis Utility & Workflow

This compound is typically synthesized via the alkylation of 5-bromo-o-vanillin.[1] The following protocol describes its generation and downstream utility in cross-coupling reactions.

Synthesis Protocol (Alkylation):

  • Reagents: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq), Isopropyl iodide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous).[1]

  • Conditions: Stir at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The product precipitates or crystallizes upon solvent removal.[1]

Downstream Utility: The bromine atom at position 5 is the "active site" for Suzuki/Stille couplings, allowing the attachment of biaryl systems common in kinase inhibitors.[1]

SynthesisWorkflow Vanillin 5-Bromo-o-vanillin (CAS 5034-74-2) Target Target: 5-Bromo-2-isopropoxy- 3-methoxybenzaldehyde (CAS 101417-33-8) Vanillin->Target Alkylation Reagents Isopropyl Iodide + K2CO3 (DMF, 60°C) Reagents->Target Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Target->Suzuki Br-Site Reactivity RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Target->RedAmin CHO-Site Reactivity Biaryl Biaryl Scaffold (Drug Core) Suzuki->Biaryl Amine Benzylamine Deriv. (Linker) RedAmin->Amine

Figure 2: Synthesis and Utility Pathway.[1] Illustrates the conversion of the precursor to the target and its dual-reactivity in drug synthesis.

Emergency Response Architecture

In the event of exposure or accidental release, the following "Self-Validating" protocols must be enacted immediately.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1] Validation: Check for pH neutrality using litmus paper if available near the eye wash station.

  • Skin Contact: Wash with soap and water. Do not use alcohol, as it may enhance transdermal absorption of the brominated compound.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.[1]

  • Containment: Do not dry sweep (dust risk).[1] Use a HEPA-filter vacuum or wet-sweeping method.[1]

  • Disposal: Place in a container for "Halogenated Organic Waste". Do not mix with acid waste streams.[1]

Fire Fighting
  • Media: Water spray, dry chemical, carbon dioxide (

    
    ), or chemical foam.[1]
    
  • Hazard: Thermal decomposition produces toxic fumes: Hydrogen Bromide (

    
    ) and Carbon Oxides (
    
    
    
    ).[1] Firefighters must wear SCBA.[1]

References

  • PubChem. (n.d.).[1] 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

  • Chem-Space. (n.d.).[1] 5-Bromo-3-methoxy-2-(propan-2-yloxy)benzaldehyde CAS 101417-33-8.[1][2] Retrieved from [Link][1][6]

Sources

Technical Procurement & Synthesis Guide: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS 101417-33-8) is a specialized, high-value building block used primarily in the synthesis of complex pharmaceutical intermediates. Its structural utility lies in its trifunctional nature :

  • Aldehyde (-CHO): A handle for reductive aminations, condensations, or Wittig reactions.

  • Aryl Bromide (-Br): A pristine site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Isopropoxy Group (-OiPr): Provides critical steric bulk and lipophilicity (LogP modulation), often superior to methoxy analogs for improving metabolic stability or receptor binding affinity.

Unlike its commoditized precursor, 5-bromovanillin, this specific isopropoxy derivative is not widely stocked by Tier 1 catalog suppliers (e.g., Sigma-Aldrich, Fisher Scientific) for immediate dispatch. This guide outlines the procurement landscape , validates primary suppliers , and provides a robust, self-validating in-house synthesis protocol to mitigate supply chain risks.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde
CAS Number 101417-33-8
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Purity (HPLC) ≥ 97.0% (Area %)
Solubility Soluble in DCM, DMSO, DMF, Methanol; Insoluble in Water
Key Impurity 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Hydrolysis product/Starting material)

Procurement Landscape

The supply chain for CAS 101417-33-8 is fragmented. It is classified as a "Make-to-Order" or "Low-Stock" item. Reliance on a single vendor is a critical risk.

Supplier Tiering Strategy
TierVendor TypeRecommended SuppliersLead TimeRisk Profile
Tier 1 Global Catalogs None currently stock this specific derivative directly.N/AHigh (Availability)
Tier 2 Specialty/CRO Angene International (China), Combi-Blocks (USA), Enamine (Ukraine)2–3 WeeksLow (Quality)
Tier 3 Aggregators Chem-Space, eMolecules3–5 WeeksMedium (Traceability)
Procurement Decision Tree (DOT Visualization)

ProcurementDecision Start Need CAS 101417-33-8 CheckStock Check Tier 2 Stock (Angene, Combi-Blocks) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase Reagent (Lead Time < 2 Weeks) InStock->Buy Yes MakeDecision Assess Internal Capacity InStock->MakeDecision No InternalSynth In-House Synthesis (From 5-Bromovanillin) MakeDecision->InternalSynth Urgent (< 1 Week) CustomSynth Outsource Custom Synthesis (Lead Time 4-6 Weeks) MakeDecision->CustomSynth Non-Urgent

Figure 1: Decision logic for procuring 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde based on urgency and stock availability.

Technical Application: In-House Synthesis Protocol

Given the scarcity of the target compound, in-house synthesis is often the most efficient route. It is a one-step alkylation of the widely available precursor 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2).

Reaction Pathway[3]

Precursor: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin) Reagent: 2-Bromopropane (Isopropyl Bromide) or 2-Iodopropane Base: Potassium Carbonate (


)
Solvent:  DMF (N,N-Dimethylformamide)
Step-by-Step Protocol

Safety Note: Alkyl halides are potential carcinogens. DMF is hepatotoxic. Perform all operations in a fume hood.

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromovanillin (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq). The suspension may turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add 2-Iodopropane (1.5 eq) dropwise.

    • Note: 2-Iodopropane is more reactive than the bromide and recommended for faster conversion at lower temperatures.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1). The starting material (lower R_f, phenolic) should disappear, replaced by the less polar product (higher R_f).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume). The product typically precipitates as a solid.

    • Filter the solid.[1] If oil forms, extract with Ethyl Acetate, wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Self-Validating Quality Control (QC)

To ensure the synthesized material is research-grade, verify these spectral markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.3 ppm.[2]

    • Aromatic Protons: Two doublets (meta-coupling) or singlets around 7.2–7.6 ppm.

    • Methoxy (-OCH₃): Singlet at ~3.9 ppm (3H).

    • Isopropoxy (-OCH(CH₃)₂):

      • Methine (-CH-): Septet at ~4.6 ppm (1H).

      • Methyls (-CH₃): Doublet at ~1.3 ppm (6H).

    • Validation Check: If the septet is missing or the phenolic -OH (broad singlet ~6.0 ppm) remains, the reaction is incomplete.

Synthetic Utility & Pathway Visualization

This compound is a "divergent intermediate." The diagram below illustrates its role in generating two common pharmacophore classes: Biaryl Systems (via Suzuki) and Benzylic Amines (via Reductive Amination).

SyntheticUtility Precursor 5-Bromovanillin (CAS 5034-74-2) Target TARGET: 5-Bromo-2-isopropoxy- 3-methoxybenzaldehyde (CAS 101417-33-8) Precursor->Target Alkyl. (iPr-I, K2CO3) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Target->Suzuki RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Target->RedAm Biaryl Biaryl Aldehyde (Scaffold Extension) Suzuki->Biaryl Amine Benzylic Amine (Kinase Inhibitor Core) RedAm->Amine

Figure 2: Divergent synthetic utility of the target aldehyde in medicinal chemistry workflows.

References

  • Angene International. (2025). Product Catalog: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 5034-74-2 (Precursor). Retrieved from [Link]

  • Chem-Space. (2025). Supplier Aggregation Data for CAS 101417-33-8. Retrieved from [Link]

Sources

physical properties of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

[1]

Executive Summary

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS: 101417-33-8) is a bifunctional aromatic building block characterized by an electrophilic aldehyde group and a nucleophilic-susceptible aryl bromide.[1] It serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly those requiring modification at the 5-position of the vanillin core. Its structural features—specifically the bulky isopropoxy group—provide steric modulation and lipophilicity distinct from its hydroxy-analog precursors.

Chemical Identity & Structural Analysis[2][3][4][5]

PropertyDetail
IUPAC Name 5-Bromo-3-methoxy-2-(propan-2-yloxy)benzaldehyde
CAS Number 101417-33-8
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
SMILES COC1=CC(Br)=CC(C=O)=C1OC(C)C
InChI Key RJUNCACUKLWUEE-UHFFFAOYSA-N
Structural Logic

The molecule is a trisubstituted benzene ring derived from a vanillin scaffold.

  • Position 1 (Formyl): Highly reactive electrophile for condensation or reductive amination.

  • Position 2 (Isopropoxy): An ether linkage providing lipophilicity (LogP ~2.9) and removing the hydrogen bond donor capability of the parent phenol. This modification significantly alters solubility and crystal packing.

  • Position 3 (Methoxy): Electron-donating group (EDG) that modulates the electronic density of the ring.

  • Position 5 (Bromo): A strategic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Physical Properties (Experimental & Predicted)

While specific experimental melting points for this derivative are rarely reported in open literature compared to its hydroxy-analog (5-bromovanillin, MP: 125–127 °C), the alkylation of the phenolic hydroxyl group typically disrupts intermolecular hydrogen bonding, lowering the melting point.

PropertyValue / DescriptionSource / Method
Physical State Solid (Crystalline powder)Vendor Data [1]
Melting Point Estimated: 50–80 °CStructural Inference (vs. Hydroxy analog)
Boiling Point Predicted: ~320 °C (at 760 mmHg)Calculated (ACD/Labs)
Density Predicted: ~1.4 g/cm³Calculated
Solubility (Water) InsolubleHydrophobic (LogP > 2.5)
Solubility (Organic) High (DCM, EtOAc, DMSO, MeOH)Lipophilic nature
LogP (Octanol/Water) 2.91Calculated [1]
Polar Surface Area 35.5 ŲCalculated [1]
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 3Structure Analysis

Synthesis & Characterization Workflow

The most robust synthetic route involves the O-alkylation of commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde (5-bromovanillin) using isopropyl halide under basic conditions. This Williamson ether synthesis is highly reliable.

Protocol: O-Alkylation
  • Reagents: 5-Bromovanillin (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Conditions: Heat to 60–80 °C for 4–12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (SiO₂, Hexane:EtOAc gradient).

Synthesis Diagram (DOT)

SynthesisWorkflowStart5-Bromo-2-hydroxy-3-methoxybenzaldehyde(CAS 5034-74-2)ReagentsReagents:2-BromopropaneK2CO3 / DMF60°C, 4-12hStart->ReagentsIntermediateReaction Mixture(Williamson Ether Synthesis)Reagents->IntermediateAlkylationWorkupWorkup:Dilute w/ H2OExtract w/ EtOAcIntermediate->WorkupProduct5-Bromo-2-isopropoxy-3-methoxybenzaldehyde(CAS 101417-33-8)Workup->ProductPurification

Figure 1: Standard synthesis pathway via O-alkylation of 5-bromovanillin.

Reactivity Profile & Applications

This compound is a "Linchpin Intermediate" due to its orthogonal reactivity. The aldehyde and bromide functionalities can be engaged sequentially to build complex heterocycles or biaryl systems.

Key Reaction Pathways
  • Aldehyde (C=O):

    • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields benzylamines.

    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) to form cinnamates.

    • Oxidation: Conversion to the corresponding benzoic acid using NaClO₂ (Pinnick oxidation).

  • Aryl Bromide (Ar-Br):

    • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to form biaryls.

    • Buchwald-Hartwig Amination: Pd-catalyzed C-N bond formation to introduce amine substituents.

    • Lithiation: Halogen-metal exchange (n-BuLi) to generate an aryl lithium species for nucleophilic attack.

Reactivity Logic Diagram (DOT)

ReactivityProfileCore5-Bromo-2-isopropoxy-3-methoxybenzaldehydeAldehydeAldehyde Group (-CHO)Core->AldehydeBromideAryl Bromide (-Br)Core->BromideRedAmReductive Amination(Formation of Benzylamines)Aldehyde->RedAmOxidationPinnick Oxidation(Formation of Benzoic Acid)Aldehyde->OxidationSuzukiSuzuki Coupling(Biaryl Formation)Bromide->SuzukiBuchwaldBuchwald-Hartwig(C-N Bond Formation)Bromide->Buchwald

Figure 2: Orthogonal reactivity profile enabling diverse scaffold construction.

Handling, Safety, & Storage[2][3][6]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2][3]

Storage Protocols:

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the aldehyde to the carboxylic acid over time.

  • Temperature: 2–8 °C (Refrigerated) is recommended for long-term stability.[4]

  • Container: Tightly sealed amber glass vials to protect from light and moisture.

References

  • Chem-Space / Angene International. (2025). 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde Product Analysis. Retrieved from

  • PubChem. (2025).[2][3] 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Parent Compound Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from

Technical Guide: Solubility Profiling & Solvent Selection for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

[1][2]

Executive Summary & Chemical Identity[1][2][3]

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a lipophilic core. Structurally, it features a bromine atom (position 5), a methoxy group (position 3), and a bulky isopropoxy ether (position 2) flanking the aldehyde moiety.

This molecule serves as a critical intermediate in the synthesis of pharmacologically active agents, particularly in the development of hemoglobin modulators (e.g., Voxelotor analogs) and BTK inhibitors , where the aldehyde function is often engaged in Schiff base formation or reductive amination.

Chemical Identity Table
PropertyDetail
CAS Number 101417-33-8
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Core Scaffold Benzaldehyde
Key Functionalities Aryl Bromide (Suzuki handle), Aldehyde (Electrophile), Isopropyl Ether (Lipophilic cap)
Predicted LogP ~3.2 – 3.5 (Highly Lipophilic)

Physicochemical Solubility Analysis

The solubility of this compound is governed by the competition between its polar aldehyde/ether functionalities and its significant lipophilic domains (aromatic ring + isopropyl group + bromine).

The "Lipophilic Shift"

Unlike its precursor, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin derivative), the target molecule lacks a phenolic hydroxyl group. The alkylation of the phenol to an isopropoxy ether eliminates a key Hydrogen Bond Donor (HBD).

  • Consequence: Drastic reduction in water solubility and increased affinity for non-polar and chlorinated solvents.

  • Crystal Lattice Energy: The bulky isopropyl group disrupts pi-stacking efficiency compared to the methoxy analog, potentially lowering the melting point and enhancing solubility in organic media.

Solvent Compatibility Matrix[1][2]
Solvent ClassSolubility RatingMechanistic InsightApplication
Chlorinated (DCM, Chloroform)Excellent (>100 mg/mL)Dipole-dipole interactions match the polarized aldehyde; high solvation of the aromatic core.Primary extraction solvent ; reaction medium.
Polar Aprotic (DMSO, DMF)High (>150 mg/mL)Strong interaction with the aldehyde dipole; disrupts lattice energy effectively.Suzuki coupling reactions ; nucleophilic substitutions.
Esters/Ketones (EtOAc, Acetone)Good (50–100 mg/mL)Van der Waals forces dominate; good match for the ether/aldehyde polarity.Chromatography eluents ; general handling.
Alcohols (MeOH, EtOH, IPA)Moderate/Temperature Dependent Soluble at reflux; limited solubility at 0°C due to lack of H-bond donors in the solute.Recrystallization (cooling crystallization).
Alkanes (Hexanes, Heptane)Low/Poor (<10 mg/mL)The polar aldehyde/ether groups resist solvation by pure alkanes.Anti-solvent for precipitation.
Water Insoluble Hydrophobic effect dominates; no H-bond donors to bridge water network.Aqueous workup (impurity removal).

Experimental Protocols (Self-Validating Systems)

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific batch.

Objective: Determine the maximum solubility (

  • Preparation: Weigh 50 mg of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde into a 4 mL HPLC vial.

  • Addition: Add 250 µL of the target solvent.

  • Equilibration: Vortex for 60 seconds.

    • Observation Node: If fully dissolved, add another 50 mg and repeat.

    • Endpoint: If solid persists, proceed to step 4.

  • Saturation: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Purification via Solvent Switching (Recrystallization)

Based on the solubility differential between Alcohols and Alkanes.

  • Dissolution: Dissolve crude material in minimal Hot Isopropanol (IPA) (approx. 5 mL/g) at 70°C.

  • Clarification: If particulates exist, hot filter through a glass frit.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT).

  • Anti-Solvent Addition (Optional): If crystallization is sluggish, add Heptane dropwise (ratio 1:1 vs IPA) until persistent turbidity is observed.

  • Harvest: Cool to 0–4°C for 2 hours. Filter the resulting solids and wash with cold Heptane.

Visualization: Solubility & Workflow Logic

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the process stage.

SolventSelectionStartProcess RequirementReactionChemical Reaction?Start->ReactionPurificationPurification/Isolation?Start->PurificationAnalysisAnalysis (HPLC/NMR)?Start->AnalysisHighTempHigh Temp (>80°C)?Reaction->HighTempCrystCrystallization?Purification->CrystChromFlash Column?Purification->ChromNMRUse CDCl3 or DMSO-d6Analysis->NMRDMF_DMSOUse DMF or DMSO(High Sol, High BP)HighTemp->DMF_DMSOYesDCM_THFUse DCM or THF(Good Sol, Low BP)HighTemp->DCM_THFNoIPA_HeptSystem: IPA / Heptane(Temp Dependent)Cryst->IPA_HeptHex_EtOAcSystem: Hexane / EtOAc(Gradient Elution)Chrom->Hex_EtOAc

Caption: Decision tree for selecting optimal solvents based on operational requirements (Reaction vs. Purification).

Diagram 2: Synthetic Workflow & Solubility Changes

Visualizing how solubility properties change during the synthesis of this molecule from its phenol precursor.

SynthesisFlowPrecursor5-Bromo-2-hydroxy-3-methoxybenzaldehyde(Phenolic OH = H-Bond Donor)Soluble in dilute NaOHReagents+ Isopropyl Bromide+ K2CO3Solvent: DMFPrecursor->ReagentsProduct5-Bromo-2-isopropoxy-3-methoxybenzaldehyde(No H-Bond Donor)Insoluble in NaOHHighly LipophilicReagents->ProductAlkylationWorkupAq. Workup:Product partitions to Organic (EtOAc)Salts partition to WaterProduct->WorkupExtraction

Caption: Transformation of solubility properties during the alkylation of the phenolic precursor.

Applications & Handling

Synthetic Utility

This aldehyde is frequently employed in:

  • Reductive Aminations: The aldehyde reacts with primary amines (e.g., aniline derivatives) in DCM or Dichloroethane (DCE) using STAB (Sodium Triacetoxyborohydride).

  • Suzuki-Miyaura Couplings: The 5-Bromo position allows for aryl-aryl coupling. Recommended solvent systems include Dioxane/Water or Toluene (due to high lipophilicity).

Stability & Storage[1][2]
  • Oxidation Risk: Aldehydes are prone to air oxidation to carboxylic acids.

  • Storage: Store under Nitrogen/Argon at 2–8°C.

  • Handling: Dissolve in DCM for transfer; avoid prolonged exposure to air in solution state.

References

  • PubChem. (2025).[1] 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Angene International. (2025). Product Sheet: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde. [Link][2]

  • Metcalf, B. et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. (Contextual reference for aldehyde-hemoglobin interactions). [Link]

literature reviews on polysubstituted benzaldehyde intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Polysubstituted Benzaldehyde Intermediates

Abstract

Polysubstituted benzaldehydes are a cornerstone class of intermediates in modern organic synthesis, providing a critical gateway to a vast array of complex molecules. Their unique combination of a reactive aldehyde functional group and a tunable aromatic scaffold makes them indispensable building blocks, particularly in the fields of drug discovery, agrochemicals, and materials science. The strategic introduction of the formyl group onto an already substituted benzene ring is a key synthetic challenge that dictates the efficiency and viability of a synthetic route. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core synthetic methodologies for preparing polysubstituted benzaldehydes. We delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical and contemporary formylation reactions. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as both a theoretical and a practical resource for leveraging these vital intermediates in research and development.

The Strategic Importance of Polysubstituted Benzaldehydes

The value of a chemical intermediate is measured by its versatility and its ability to provide efficient access to high-value final products. By this measure, polysubstituted benzaldehydes are paramount. The aldehyde group is a synthetic chameleon; it can be readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in a multitude of carbon-carbon bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard additions.[1] This reactivity allows for the construction of complex molecular architectures required for modern pharmaceuticals, including anticonvulsants, antimalarials, and tranquilizers.[1]

Furthermore, the substituents on the aromatic ring do more than simply occupy space. They exert profound electronic and steric effects that can be exploited to:

  • Modulate Biological Activity: In drug development, substituents fine-tune a molecule's size, shape, and electronic distribution to optimize binding to a biological target, such as an enzyme or receptor.[2][3]

  • Control Reaction Regioselectivity: Existing groups on the ring direct the position of subsequent chemical transformations, a fundamental principle in aromatic chemistry.

  • Influence Physicochemical Properties: Substituents dictate properties like solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy and material performance.

Given their importance, a robust understanding of the methods to synthesize these intermediates is essential. This guide focuses on the direct formylation of substituted aromatic compounds, a process that introduces the aldehyde group onto the ring.

Core Synthetic Methodologies: A Comparative Analysis

The direct formylation of an aromatic ring is an electrophilic aromatic substitution reaction. The choice of method depends critically on the nature of the aromatic substrate, particularly its electronic properties. Electron-rich aromatics (e.g., phenols, anilines, methoxybenzenes) are activated toward substitution and can react with milder formylating agents, while less reactive substrates require more potent electrophiles.

The Vilsmeier-Haack Reaction: Formylation of Activated Arenes

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It employs a Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][6]

Causality and Mechanism: The Vilsmeier reagent is a mild yet effective electrophile. Its moderate reactivity makes it ideal for substrates that are sensitive to the strong Lewis acids used in other formylation methods (e.g., Friedel-Crafts type reactions). The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich aromatic ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[4][7]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Generation of the Vilsmeier reagent and subsequent electrophilic attack.

Scope and Limitations:

  • Substrates: Highly effective for electron-rich compounds like anilines, phenols, and their ethers, as well as heterocycles like pyrroles and indoles.[7][8]

  • Regioselectivity: Formylation generally occurs at the para position to an activating group. If the para position is blocked, ortho substitution is observed.

  • Limitations: The reaction is generally not suitable for electron-deficient aromatic rings (e.g., nitrobenzene) or simple benzene, which are not nucleophilic enough to attack the Vilsmeier reagent.

Self-Validating Protocol: Synthesis of 4-Methoxybenzaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 1.2 eq.) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF solution while stirring. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Electrophilic Substitution: Add a solution of anisole (1.0 eq.) in the same solvent to the reaction mixture dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring by TLC.

  • Workup and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium salt, until the solution is basic (pH > 8).

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield pure 4-methoxybenzaldehyde.

The Duff Reaction: Ortho-Formylation of Phenols

The Duff reaction is a classic method for the ortho-selective formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid or trifluoroacetic acid.[9][10]

Causality and Mechanism: The reaction's remarkable ortho-selectivity is a key feature. Recent theoretical studies suggest this is governed by a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile, which pre-organizes the transition state to favor attack at the adjacent position.[11][12] The reaction mechanism involves the protonation and ring-opening of HMTA to generate an iminium ion electrophile. This attacks the phenol ring, leading to a benzylamine intermediate. An intramolecular redox process followed by hydrolysis yields the final salicylaldehyde derivative.[10]

Diagram: Duff Reaction Workflow

Caption: Key stages of the Duff reaction, highlighting its ortho-selectivity.

Scope and Limitations:

  • Substrates: Primarily used for phenols and other highly activated aromatic compounds.[10]

  • Selectivity: Strongly prefers ortho-formylation. If both ortho positions are blocked, para-formylation can occur.[10]

  • Limitations: Yields can often be low to moderate, and the reaction is generally inefficient.[10] It requires strongly electron-donating groups on the aromatic ring to proceed effectively.

The Reimer-Tiemann Reaction: Dichlorocarbene Chemistry

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) and a strong base, typically sodium or potassium hydroxide.[13][14][15]

Causality and Mechanism: This reaction is mechanistically distinct from the others as it does not involve a traditional formyl cation equivalent. Instead, the strong base deprotonates chloroform to generate a trichloromethyl anion, which rapidly undergoes alpha-elimination to form the highly reactive electrophile, dichlorocarbene (:CCl₂).[14][15][16] The base also deprotonates the phenol to form the more nucleophilic phenoxide ion. The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, preferentially at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl group under the basic conditions furnishes the aldehyde.[14][15]

Diagram: Reimer-Tiemann Reaction Mechanism

Caption: Formation of dichlorocarbene and its reaction with phenoxide.

Scope and Limitations:

  • Substrates: Effective for phenols, naphthols, and electron-rich heterocycles like pyrroles and indoles.[14][15]

  • Reaction Conditions: Typically requires a two-phase system (aqueous base and organic chloroform) and heating, which can be exothermic and require careful control.[13][14]

  • Limitations: A significant drawback of the Reimer-Tiemann reaction is its often low yields.[13] Furthermore, only a small amount of the para isomer is typically formed, and the reaction is not suitable for substrates with functional groups that are sensitive to strong base or dichlorocarbene (e.g., alkenes).[14]

Gattermann and Gattermann-Koch Reactions

These are classic Friedel-Crafts-type formylation reactions.

  • Gattermann-Koch Reaction: This method formylates benzene and its derivatives using carbon monoxide (CO) and hydrochloric acid (HCl) under high pressure, with a catalyst system of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl).[17][18] The reactive electrophile is believed to be the formyl cation ([HCO]⁺).[19][20] This method is powerful but limited by the need for high pressures and the handling of toxic carbon monoxide gas. It is also not applicable to phenol or phenol ether substrates.[18][21]

  • Gattermann Reaction: A related method that uses a mixture of hydrogen cyanide (HCN) and HCl in the presence of a Lewis acid catalyst (e.g., AlCl₃).[17] Due to the extreme toxicity of HCN, this method has been largely replaced by procedures using less hazardous reagents.

Comparative Summary of Formylation Methods
ReactionReagentsTypical SubstratesSelectivityAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃Electron-rich arenes, heterocyclespara > orthoMild conditions, high yields, versatileNot for electron-deficient arenes
Duff HMTA, AcidPhenols, highly activated arenesStrongly orthoSimple reagents, good ortho-selectivityOften low yields, inefficient
Reimer-Tiemann CHCl₃, NaOH/KOHPhenols, naphthols, some heterocyclesPrimarily orthoReadily available reagentsLow yields, harsh basic conditions
Gattermann-Koch CO, HCl, AlCl₃/CuClBenzene, alkylbenzenespara > orthoDirect formylation of simple arenesHigh pressure, toxic CO, limited scope

Purification and Spectroscopic Characterization

Once synthesized, polysubstituted benzaldehydes must be purified and their structures confirmed.

  • Purification: Standard techniques include silica gel column chromatography, recrystallization (for solid products), and distillation (for liquid products).

  • Characterization: A combination of spectroscopic methods is used to unambiguously identify the product. Vibrational spectroscopy (IR and Raman) is excellent for confirming the presence of key functional groups.[22]

Typical Spectroscopic Signatures for a Polysubstituted Benzaldehyde:

TechniqueSignature FeatureTypical Range/ValueNotes
FT-IR C=O stretch (aldehyde)1680-1715 cm⁻¹Conjugation to the aromatic ring lowers the frequency.
C-H stretch (aldehyde)2720-2820 cm⁻¹ (two bands)The band around 2720 cm⁻¹ is often weak but characteristic.
¹H NMR Aldehyde proton (-CHO)δ 9.5-10.5 ppmA sharp singlet, highly deshielded and in a clean region of the spectrum.
Aromatic protons (Ar-H)δ 7.0-8.5 ppmCoupling patterns reveal the substitution pattern on the ring.
¹³C NMR Aldehyde carbon (-CHO)δ 190-200 ppmHighly deshielded and characteristic.
Mass Spectrometry Molecular Ion (M⁺)Calculated M.W.Confirms the molecular weight of the compound.
M-1 PeakM.W. - 1Common fragment due to the loss of the aldehydic hydrogen.[23]
Phenyl Cationm/z 77 (for C₆H₅⁺)Loss of the CHO group often leads to a prominent phenyl cation fragment.[23]

Applications in Drug Development and Beyond

Polysubstituted benzaldehydes are not end products but crucial stepping stones. Their utility is demonstrated by their role in the synthesis of numerous high-value compounds.

  • Pharmaceuticals: They are key intermediates in the synthesis of benzimidazole-based drugs, which exhibit a wide range of biological activities including anticancer, antifungal, and anti-Alzheimer's properties.[3][24] The synthesis often involves the condensation of a substituted benzaldehyde with a diamine.

  • Agrochemicals: The structural motifs derived from these aldehydes are found in many pesticides and herbicides.

  • Materials Science: They are used to synthesize dyes, polymers, and other functional materials where the substitution pattern on the aromatic ring can be tuned to achieve desired optical or electronic properties.[25]

Conclusion and Future Outlook

The synthesis of polysubstituted benzaldehydes is a mature yet continually evolving field in organic chemistry. While classical named reactions remain mainstays in the synthetic chemist's toolbox, there is an ongoing drive to develop more efficient, selective, and environmentally benign methodologies. Modern approaches focus on one-pot procedures that minimize intermediate purification steps and the use of novel catalytic systems that operate under milder conditions.[26][27][28] As the demand for increasingly complex and precisely functionalized molecules grows, particularly in medicinal chemistry, the ability to strategically and efficiently synthesize polysubstituted benzaldehyde intermediates will remain a critical and enabling skill.

References

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  • Duff reaction - Wikipedia. Available at: [Link]

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  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. Available at: [Link]

  • How benzene is converted into benzaldehyde by Gatterman-Koch reaction - askIITians. Available at: [Link]

  • How benzene is converted into benzaldehyde by Gatterman-Koch reaction? Write equations. - Vedantu. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • Simple Formylation of Aromatic Compounds Using a Sodium Formate/Triphenylphosphine Ditriflate System - Oxford Academic. Available at: [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC. Available at: [Link]

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  • Reimer Tiemann Reaction Mechanism - BYJU'S. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - NEET coaching. Available at: [Link]

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  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

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  • A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications - Who we serve. Available at: [Link]

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  • Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - Semantic Scholar. Available at: [Link]

  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde - IDEAS/RePEc. Available at: [Link]

  • A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC - NIH. Available at: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - MDPI. Available at: [Link]

  • US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents.
  • Spectra of NHNH2-functionalized benzaldehyde... - ResearchGate. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH. Available at: [Link]

  • News - What are six applications for benzaldehyde. Available at: [Link]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC. Available at: [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown. Available at: [Link]

  • (PDF) Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations - ResearchGate. Available at: [Link]

Sources

Methodological & Application

synthesis of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde from 5-bromovanillin

[1]

Retrosynthetic Analysis & Pathway

The synthesis relies on the regioselective alkylation of the phenol moiety. Because the target requires an isopropoxy group at the ortho position (relative to the aldehyde), the starting material must possess a hydroxyl group at C2.

Reaction Pathway Diagram

GStarto-Vanillin(2-Hydroxy-3-methoxybenzaldehyde)BrominationBromination(Br2, AcOH)Start->BrominationPrecursor5-Bromo-o-vanillin(5-Bromo-2-hydroxy-3-methoxybenzaldehyde)CORRECT PRECURSORBromination->PrecursorRegioselective (para to OH)Reagents2-BromopropaneK2CO3, DMF, 65°CPrecursor->ReagentsTargetTARGET MOLECULE5-Bromo-2-isopropoxy-3-methoxybenzaldehydeReagents->TargetWilliamson Ether SynthesisWrongStart5-Bromovanillin(4-Hydroxy isomer)WrongProduct4-Isopropoxy Isomer(Regioisomer)WrongStart->WrongProductAlkylation yieldswrong isomer

Figure 1: Synthetic pathway distinguishing the correct route (green/blue) from the common regioisomeric error (red).

Experimental Protocol

Phase 1: Preparation of Precursor (If not commercially sourced)

If starting from o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).

Principle: Electrophilic aromatic substitution.[2] The hydroxyl group at C2 directs the incoming bromine to the para position (C5), while the methoxy group at C3 reinforces this direction or directs to C6. Experimental evidence confirms C5 as the major product due to the strong para-directing effect of the phenoxide/phenol.

  • Dissolution: Dissolve o-vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (75 mL).

  • Bromination: Add a solution of Bromine (17.6 g, 110 mmol, 1.1 eq) in acetic acid (20 mL) dropwise over 30 minutes at room temperature.

    • Note: Maintain temperature < 30°C to prevent over-bromination.

  • Quench: Stir for 2 hours. Pour the mixture into ice-cold water (300 mL).

  • Isolation: Filter the precipitated pale yellow solid. Wash with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from ethanol to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde .

    • Yield: ~85-90%.

    • Melting Point: 125–127 °C.

Phase 2: Synthesis of Target (O-Alkylation)

Synthesis of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde from 5-bromo-o-vanillin.

Principle: Williamson Ether Synthesis. The phenolic hydroxyl is deprotonated by a weak base (K₂CO₃) to form a phenoxide, which attacks the secondary alkyl halide (2-bromopropane) via an S_N2 mechanism. Potassium Iodide (KI) is used as a catalyst (Finkelstein reaction) to convert the alkyl bromide to the more reactive alkyl iodide in situ.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4]Amount (Example)Role
5-Bromo-o-vanillin 231.041.023.1 g (100 mmol)Substrate
2-Bromopropane 123.001.518.5 g (14.1 mL)Alkylating Agent
Potassium Carbonate 138.212.027.6 gBase
Potassium Iodide 166.000.11.66 gCatalyst
DMF (Anhydrous)--120 mLSolvent
Step-by-Step Procedure
  • Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

    • Flush the system with Nitrogen or Argon (inert atmosphere minimizes oxidative side reactions).

  • Reaction Assembly:

    • Charge the flask with 5-bromo-2-hydroxy-3-methoxybenzaldehyde (23.1 g) and DMF (120 mL). Stir until dissolved.

    • Add Potassium Carbonate (27.6 g) and Potassium Iodide (1.66 g). The mixture will become a suspension.

    • Add 2-Bromopropane (14.1 mL) in a single portion.

  • Heating:

    • Heat the mixture to 65°C .

    • Critical Control: Do not exceed 80°C. Secondary alkyl halides are prone to E2 elimination (forming propene) at higher temperatures.

    • Monitor reaction by TLC (Hexane:EtOAc 4:1). The starting material (phenol) will disappear, and a less polar spot (product) will appear.

    • Typical Time: 4–6 hours. If reaction is sluggish, add an additional 0.2 eq of 2-bromopropane.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into Ice Water (600 mL) with vigorous stirring. The product should precipitate as a solid or oil.

    • Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL).

    • Washing: Wash the combined organic layer with Water (2 x 100 mL) and Brine (100 mL) to remove DMF.

    • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.[5][6]

  • Purification:

    • The crude product is often a solid. Recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .[7]

    • Target Appearance: Off-white to pale yellow crystalline solid.

Analytical Validation (Self-Validating Metrics)

To ensure the correct isomer was synthesized, verify the NMR signals. The position of the isopropoxy proton is diagnostic.

FeatureExpected Signal (¹H NMR, CDCl₃)Diagnostic Logic
Aldehyde (-CHO) δ ~10.2–10.4 ppm (s, 1H)Confirms aldehyde integrity.
Aromatic Protons Two doublets (meta-coupling) or singlets depending on resolution.Pattern confirms tetrasubstituted ring.
Isopropoxy (-OCH(CH₃)₂) Septet at δ ~4.5–4.7 ppm (1H)Crucial: A shift >4.5 ppm typically indicates the 2-position (deshielded by aldehyde). 4-position is typically ~4.6 ppm but coupling patterns differ.
Methoxy (-OCH₃) Singlet at δ ~3.8–3.9 ppm (3H)Standard methoxy shift.

Mass Spectrometry:

  • M+ (Calculated): 272.00 / 274.00 (1:1 ratio for Br isotope).

  • Fragment: Loss of isopropyl group (M-43) is common.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion:

    • Cause: Loss of 2-bromopropane (volatile, bp 59°C) if the condenser is not efficient or the system isn't sealed well.

    • Fix: Use a sealed pressure tube if available, or add excess alkyl halide.

  • Elimination Product (Propene):

    • Cause: Temperature too high (>90°C) or base too strong.

    • Fix: Stick to K₂CO₃ (avoid NaOH/NaH) and keep temp at 60–65°C.

  • Regioisomer Contamination:

    • Cause: Impure starting material.

    • Check: Run NMR on your "5-bromovanillin" starter. If the OH is at C4, you cannot make the C2-alkoxy target.

Optimization for Scale-Up
  • Solvent Switch: For industrial scale, Acetonitrile (reflux, 82°C) can replace DMF to simplify workup (easier solvent removal), though reaction times may increase.

  • Catalyst: Phase Transfer Catalysis (PTC) using TBAB (Tetrabutylammonium bromide) in Toluene/Water is a greener alternative to DMF.

References

  • Synthesis of 5-Bromovanillin (Precursor Analog)

    • Dakin, H. D. "Bromination of Vanillin."[2][3][4][8][9][10][11][12][13] American Chemical Journal, 1909, 42, 477.[10][11]

  • Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Correct Precursor)

    • ChemicalBook.[14] "2-Bromo-5-hydroxybenzaldehyde synthesis procedures." (Analogous regiochemistry for o-vanillin derivatives).

  • Alkylation Protocols (General Phenol Alkylation)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Williamson Ether Synthesis."
    • PrepChem. "Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde" (Demonstrates the alkylation of the 4-OH isomer, confirming the need for the 2-OH precursor for the user's target).
  • Target Molecule Identification

    • CAS Registry No. 101417-33-8 (5-bromo-3-methoxy-2-(propan-2-yloxy)benzaldehyde).

Technical Application Note: Optimized Reductive Amination of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with sterically congested and functionalized benzaldehydes.

Executive Summary

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (Compound 1 ) represents a high-value scaffold in drug discovery, particularly for kinase and protease inhibitors where the 2-isopropoxy group provides critical hydrophobic pocket occupancy. However, this specific substitution pattern presents two distinct synthetic challenges:

  • Steric Hindrance: The bulky isopropoxy group at the ortho position significantly retards the nucleophilic attack of amines, often stalling imine formation.

  • Chemoselectivity: The aryl bromide (Ar-Br) at the 5-position must remain intact for downstream cross-coupling (e.g., Suzuki-Miyaura), precluding the use of non-selective reducing conditions like catalytic hydrogenation (

    
    ).
    

This guide details two validated protocols: Method A (Direct) for standard amines and Method B (Lewis-Acid Mediated) for sterically hindered or weakly nucleophilic amines.

Structural Analysis & Mechanistic Insight

The reactivity of Compound 1 is dictated by the interplay between the electrophilic aldehyde and its neighbors.

  • Steric Blockade: The 2-isopropoxy group creates a "steric wall" near the carbonyl carbon. Standard reductive amination conditions (equilibrium imine formation) may favor the aldehyde starting material, leading to low conversion.

  • Electronic Deactivation: The 3-methoxy and 2-isopropoxy groups are electron-donating (via resonance), rendering the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde.

  • Chemoselectivity Requirement: The reducing agent must be hydride-based and selective. Stronger reductants (e.g.,

    
    ) or catalytic hydrogenation pose a high risk of hydrodebromination (loss of the Br handle).
    
Reaction Pathway Visualization

The following diagram illustrates the critical equilibrium and the kinetic trap required for successful amination.

ReactionPathway Aldehyde Aldehyde (1) (Sterically Hindered) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Slow Step (Sterics) Amine Amine (R-NH2) Hemiaminal->Aldehyde Reversible Imine Imine / Iminium (Transient) Hemiaminal->Imine - H2O (Acid Cat. or Ti(OiPr)4) Imine->Hemiaminal + H2O Product Secondary Amine (Target) Imine->Product + Hydride Source (NaBH(OAc)3 or NaBH4) Debrominated Side Product: Des-bromo Amine Imine->Debrominated H2/Pd (AVOID)

Figure 1: Reaction pathway highlighting the reversible imine formation and the critical reduction step.

Experimental Protocols

Method A: Direct Reductive Amination (Standard)

Best For: Primary amines, unhindered secondary amines (e.g., morpholine, pyrrolidine). Reagent: Sodium Triacetoxyborohydride (


)
Mechanism: 

is mild and generally does not reduce aldehydes, only the more reactive iminium ions.
Procedure:
  • Setup: In a dry vial, dissolve Compound 1 (1.0 equiv, e.g., 273 mg, 1 mmol) in 1,2-Dichloroethane (DCE) (5 mL). Note: DCE is preferred over DCM for slightly higher reaction temperatures if needed.

  • Amine Addition: Add the amine (1.1 – 1.2 equiv).

  • Acid Catalyst: Add Acetic Acid (AcOH) (1.0 – 2.0 equiv).

    • Why? The acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is the species actually reduced.

  • Stirring: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Unlike standard aldehydes, do not add the reducing agent immediately. Allow time for the sterically hindered equilibrium to establish.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 12–24 hours. Monitor by LC-MS.[1]

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
Method B: Lewis-Acid Mediated Stepwise Protocol (Advanced)

Best For: Weakly nucleophilic amines (anilines), bulky amines (e.g., tert-butylamine), or if Method A fails to reach full conversion. Reagent: Titanium(IV) Isopropoxide (


) followed by Sodium Borohydride (

). Mechanism:

acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine effectively.
Procedure:
  • Imine Formation:

    • Dissolve Compound 1 (1.0 equiv) and the Amine (1.2 equiv) in anhydrous THF (or neat if the amine is a liquid).

    • Add

      
        (2.0 equiv) under Nitrogen.
      
    • Stir at RT (or 40–50 °C for very difficult substrates) for 6–12 hours.

    • Validation: Aliquot a small sample into MeOH/

      
       to check conversion by LC-MS, or monitor the disappearance of the aldehyde peak by 
      
      
      
      NMR.
  • Reduction:

    • Dilute the mixture with absolute Ethanol or Methanol (to dissolve the viscous Ti-complex).

    • Cool to 0 °C.

    • Carefully add

      
        (2.0 equiv). Caution: Gas evolution.
      
    • Allow to warm to RT and stir for 2 hours.

  • Workup (Critical Step):

    • The reaction will contain titanium salts that form a messy emulsion if not treated properly.

    • Add water (1 mL per mmol) to quench. A white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc. Filter the mixture through a pad of Celite to remove the titanium salts.

    • Wash the filtrate with brine, dry, and concentrate.

Data & Optimization Guide

Comparative Reagent Table
VariableMethod A (

)
Method B (

/

)
Method C (

)
Selectivity Excellent (Imine > Aldehyde)High (Stepwise control)Good, but toxic
Steric Tolerance ModerateHigh Moderate
Ar-Br Stability 100% Preserved 100% Preserved Preserved
Water Sensitivity Tolerates trace waterRequires anhydrous conditionsTolerates water
Workup Simple extractionRequires Celite filtrationRequires Cyanide waste protocol
Decision Tree for Protocol Selection

DecisionTree Start Start: Reductive Amination of 5-Br-2-OiPr-3-OMe-Benzaldehyde AmineType Analyze Amine Partner Start->AmineType Primary Primary Alkyl Amine (unhindered) AmineType->Primary Secondary Secondary / Hindered / Aniline AmineType->Secondary TryMethodA Execute Method A (DCE, AcOH, STAB) Primary->TryMethodA Secondary->TryMethodA Low Sterics MethodB Execute Method B (Ti(OiPr)4 then NaBH4) Secondary->MethodB High Sterics CheckConv Check Conversion (LCMS) TryMethodA->CheckConv Success >90% Conv. Proceed to Workup CheckConv->Success Good Yield Fail <50% Conv. or Stalled at Aldehyde CheckConv->Fail Poor Yield Fail->MethodB Switch Protocol

Figure 2: Workflow for selecting the optimal reductive amination strategy.

Troubleshooting & Critical Control Points

  • Stalled Reaction (Aldehyde remains):

    • Cause: The 2-isopropoxy group is blocking the amine approach.

    • Solution: Switch to Method B. The Titanium acts as a Lewis acid, coordinating to the aldehyde oxygen, increasing electrophilicity and forcing the amine into the steric pocket.

  • Debromination (Ar-Br

    
     Ar-H): 
    
    • Cause: This is rare with Borohydrides but common if catalytic hydrogenation is attempted.

    • Solution: Strictly avoid Pd/C or Raney Nickel. If using

      
      , keep temperature 
      
      
      
      RT.
  • Over-alkylation (Dialkylation of primary amines):

    • Cause: The product amine reacts with another equivalent of aldehyde.

    • Solution: This is unlikely with this specific substrate due to the steric bulk of the 2-isopropoxy group, which naturally discourages double addition.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • )
  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1845.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

    • Foundational work on Lewis-acid mediated imine form
  • Gilead Sciences, Inc. "Preparation of N-(3-alkyl- and 3-carbocyclyl)prolyl-1-aminocyclopropanecarboxylic acid peptides as inhibitors of hepatitis C virus."[2] World Intellectual Property Organization, WO 2014/008285.

    • Contextual reference for the use of substituted benzaldehydes in HCV protease inhibitor synthesis (e.g., Voxilaprevir analogs).

Sources

Application Note: A Validated Protocol for the O-Alkylation of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the O-alkylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of various high-value chemical entities, including pharmaceutical agents and molecular probes. The procedure detailed herein is based on the robust Williamson ether synthesis, a cornerstone of modern organic chemistry.[1][2] We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental workflow, and critically analyze the parameters that govern reaction success, yield, and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing them with a reliable and validated methodology for producing 5-bromo-2-alkoxy-3-methoxybenzaldehyde derivatives.

Introduction and Scientific Background

5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a versatile building block in organic synthesis.[3] The presence of three distinct functional groups—an aldehyde, a phenol, and a bromo-substituent—offers multiple handles for synthetic manipulation. The alkylation of the phenolic hydroxyl group is a particularly important transformation, as it modifies the electronic and steric properties of the molecule, enabling the synthesis of a diverse library of derivatives. These derivatives are precursors to complex molecules such as ailanthoidol and various benzimidazole-based ligands.

The most reliable and widely adopted method for the O-alkylation of phenols is the Williamson ether synthesis.[2][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][5] The core principle involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a highly nucleophilic phenoxide anion.[6][7] This anion then attacks an electrophilic alkyl halide (or a similar substrate with a good leaving group), displacing the halide and forming a new carbon-oxygen bond, which constitutes the ether linkage.[2][8]

The efficiency of the Williamson ether synthesis is contingent upon several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[1][9] This guide will elucidate these critical parameters to ensure a reproducible and high-yielding reaction.

Reaction Mechanism: The Williamson Ether Synthesis

The alkylation proceeds in two discrete mechanistic steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, creating a resonant-stabilized phenoxide anion. This step is crucial as the neutral phenol is a weak nucleophile, whereas the corresponding phenoxide is a potent one.[7]

  • Nucleophilic Attack (SN2): The newly formed phenoxide anion acts as the nucleophile, executing a backside attack on the electrophilic carbon of the alkyl halide.[2] This concerted step results in the formation of the ether product and a halide salt as a byproduct. For this SN2 reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are prone to undergoing competing E2 elimination reactions.[1][5][10]

The overall mechanism is depicted below.

Caption: Mechanism of O-Alkylation via Williamson Ether Synthesis.

Experimental Protocol

This protocol describes a general procedure for the alkylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde using an alkyl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
5-Bromo-2-hydroxy-3-methoxybenzaldehyde≥97%Sigma-Aldrich5034-74-2Starting material.[11]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base; must be anhydrous.
Alkyl Bromide (R-Br)Reagent GradeVariesVariese.g., Ethyl bromide, Benzyl bromide.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2Reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
Brine (Saturated aq. NaCl)--7647-14-5For washing.
Magnesium Sulfate (MgSO₄)AnhydrousJ.T. Baker7487-88-9Drying agent.
Silica Gel230-400 meshSorbent Tech.7631-86-9For column chromatography.
Round-bottom flask, condenser, magnetic stirrer---Standard laboratory glassware.
Step-by-Step Procedure

The overall experimental workflow is summarized in the diagram below.

workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and K₂CO₃ (2.0 eq) to a dry flask. B 2. Add anhydrous DMF. A->B C 3. Stir the suspension. B->C D 4. Add alkyl bromide (1.2 eq) dropwise. C->D E 5. Heat the mixture (e.g., 60-80 °C). D->E F 6. Monitor reaction by TLC. E->F G 7. Cool to RT, pour into water. F->G H 8. Extract with Ethyl Acetate (3x). G->H I 9. Wash combined organic layers with brine. H->I J 10. Dry over MgSO₄, filter, and concentrate. I->J K 11. Purify crude product via silica gel chromatography. J->K L 12. Characterize pure product (NMR, MS). K->L

Caption: High-level experimental workflow for O-alkylation.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of starting material).

  • Alkylation: Begin stirring the suspension. Add the alkyl bromide (1.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-bromo-2-alkoxy-3-methoxybenzaldehyde.[12]

Protocol Validation and Critical Parameters

The success of this procedure hinges on the careful control of several key parameters. Understanding the causality behind these choices is essential for troubleshooting and adaptation.

ParameterRecommended ConditionRationale & Justification
Base Anhydrous K₂CO₃ (2.0 eq)K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenol without causing side reactions like hydrolysis of the aldehyde or alkyl halide.[9] Being anhydrous is critical to prevent unwanted side reactions with water. An excess ensures complete deprotonation.
Solvent Anhydrous DMFAs a polar aprotic solvent, DMF effectively solvates the potassium cation while leaving the phenoxide anion poorly solvated, thereby enhancing its nucleophilicity and accelerating the SN2 reaction.[7] Its high boiling point is also suitable for heated reactions.
Alkylating Agent Primary Alkyl Halide (1.2 eq)Primary halides (e.g., R-CH₂-Br) are ideal substrates for SN2 reactions and minimize the risk of the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides.[1][5] A slight excess drives the reaction to completion.
Temperature 60-80 °CHeating is generally required to provide sufficient activation energy for the reaction to proceed at a practical rate.[6] However, excessive temperatures can lead to decomposition or side reactions. The optimal temperature should be determined empirically for each specific alkyl halide.
Atmosphere Inert (N₂ or Ar)While not always strictly necessary, using an inert atmosphere prevents potential oxidation of the aldehyde, especially during prolonged heating, ensuring higher purity of the final product.

Characterization of the Product

The identity and purity of the final 5-bromo-2-alkoxy-3-methoxybenzaldehyde product should be confirmed by standard analytical techniques.

Analytical DataStarting Material (5-bromo-2-hydroxy-3-methoxybenzaldehyde)Expected Product (Example: 5-bromo-2-ethoxy-3-methoxybenzaldehyde)
¹H NMR (CDCl₃) δ ~11.0 (s, 1H, -OH), ~9.8 (s, 1H, -CHO), ~7.3 (d, 1H), ~7.2 (d, 1H), ~3.9 (s, 3H, -OCH₃)[3]No -OH peak. New peaks for the ethoxy group: δ ~4.1 (q, 2H, -OCH₂CH₃), ~1.5 (t, 3H, -OCH₂CH₃). Other peaks will show slight shifts.
¹³C NMR (CDCl₃) δ ~195 (CHO), ~151 (C-OH), ~149 (C-OCH₃), ~126, ~121, ~120, ~111, ~56 (-OCH₃)[3]No C-OH peak. New peaks for ethoxy group: δ ~65 (-OCH₂CH₃), ~15 (-OCH₂CH₃). Other peaks will show slight shifts.
Mass Spec (ESI+) Expected [M+H]⁺: 231/233 (for Br isotopes)Expected [M+H]⁺: 259/261 (for ethoxy derivative)
Appearance Yellow solid[3]Typically a white to off-white solid.
Melting Point 125-127 °C[3]Will differ from the starting material; dependent on the specific alkyl group.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the O-alkylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde. By leveraging the Williamson ether synthesis and carefully controlling key reaction parameters, researchers can efficiently synthesize a wide array of ether derivatives in high yield and purity. This validated procedure serves as a reliable starting point for synthetic campaigns in academic and industrial research settings.

References

  • Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd.
  • Is a base necessary for a phenol O-alkylation using alkyl iodides? Reddit r/chemhelp.
  • Phenolates- O-alkylation and C-alkyl
  • 5-Bromo-2-(Methoxy-d3)Benzaldehyde: Pure and Potent Synthesis Tool. BenchChem.
  • The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97. Sigma-Aldrich.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. RSC Publishing.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Williamson ether synthesis. Wikipedia.
  • Application Notes and Protocols for N-alkyl
  • Purification of benzaldehyde? Sciencemadness.org.
  • 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE. ChemicalBook.
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Santa Cruz Biotechnology.

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using 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Strategic Utilization of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde in Heterocycle Synthesis

Part 1: Strategic Profile & Chemical Logic

1.1 The Molecule: A "Privileged" Scaffold 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS: 101417-33-8) is not merely a reagent; it is a bifunctional lynchpin designed for high-value medicinal chemistry.[1] Unlike simple benzaldehydes, this scaffold integrates three critical features that solve common drug discovery challenges:

  • Orthogonal Reactivity: The C1-Formyl group (electrophilic) and C5-Bromo handle (nucleophilic/oxidative addition site) allow for sequential, chemoselective functionalization without protecting group manipulation.[1]

  • Lipophilic Tuning: The C2-Isopropoxy group provides significantly higher lipophilicity (LogP contribution) and steric bulk compared to a methoxy or hydroxy group.[1] This is crucial for modulating the bioavailability and metabolic stability of final drug candidates, often preventing rapid O-dealkylation seen with simple anisoles.[1]

  • Electronic Synergy: The C2 and C3 oxygenation pattern creates an electron-rich aromatic core, facilitating oxidative addition at C5 during palladium-catalyzed couplings, while the C1-aldehyde remains highly reactive toward condensation.[1]

1.2 Reactivity Map The molecule operates on two primary axes:

  • Axis A (Carbonyl Chemistry): Condensation reactions (Knoevenagel, Schiff base, Wittig) to build the heterocyclic core.

  • Axis B (Cross-Coupling): Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton or introduce heteroatoms.[1]

Part 2: Experimental Protocols

Application 1: Synthesis of Polysubstituted Quinolines via Friedländer Annulation

Context: Quinolines are ubiquitous in antimalarial and kinase inhibitor pharmacophores. This protocol utilizes the aldehyde for cyclization while preserving the bromine for late-stage diversification.[1]

Reagents:

  • Substrate: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Partner: 2-Aminoacetophenone (1.1 equiv)[1]

  • Catalyst: Sulfuric acid (H₂SO₄) or saturated ethanolic KOH (Base-mediated variant preferred for acid-sensitive ethers)[1]

  • Solvent: Ethanol (EtOH)

Protocol (Base-Mediated):

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol (1.37 g) of the benzaldehyde and 5.5 mmol of 2-aminoacetophenone in 20 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of saturated ethanolic KOH dropwise. The solution will likely darken, indicating imine formation.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a highly fluorescent quinoline spot (Rf ~0.4).

  • Workup: Cool to room temperature. The product often precipitates. If so, filter and wash with cold ethanol. If not, concentrate in vacuo, redissolve in DCM, wash with water, dry over MgSO₄, and concentrate.[1]

  • Validation: ¹H NMR will show the disappearance of the aldehyde singlet (~10.2 ppm) and the appearance of quinoline aromatic protons.

Key Insight: The C2-isopropoxy group is stable under these basic reflux conditions. Acidic conditions (H₂SO₄/AcOH) carry a risk of de-alkylation to the phenol if heating is prolonged.

Application 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

Context: Many protocols fail because they attempt coupling before cyclization, leading to catalyst poisoning by the free aldehyde. We recommend coupling after heterocycle formation or protecting the aldehyde. However, if direct coupling is required, use this high-turnover protocol.[1]

Reagents:

  • Substrate: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%) — Chosen for resistance to chelating substrates.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Inertion: Charge a microwave vial with the benzaldehyde (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd catalyst (0.03 mmol). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water (5 mL) via syringe.

  • Reaction: Heat to 90°C for 2 hours (thermal) or 100°C for 20 min (microwave).

  • Purification: Filter through a Celite pad. Dilute with EtOAc, wash with brine. Flash chromatography (SiO₂).

Critical Control Point: The steric bulk of the 2-isopropoxy group prevents " ortho-palladation" or interference at the C1 position, actually improving yield compared to the 2-hydroxy analog which requires protection.[1]

Part 3: Visualization & Logic

Diagram 1: The Strategic Reactivity Flow

This diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityMap Core 5-Bromo-2-isopropoxy- 3-methoxybenzaldehyde PathA Path A: Condensation (Aldehyde Reactivity) Core->PathA PathB Path B: Cross-Coupling (Aryl Bromide Reactivity) Core->PathB ProdA1 Schiff Bases / Imines PathA->ProdA1 + Amines ProdA2 Quinolines / Indazoles PathA->ProdA2 + Ketones/Hydrazines ProdB1 Biaryl Aldehydes PathB->ProdB1 Suzuki (Ar-B(OH)2) ProdB2 Styrenyl Derivatives PathB->ProdB2 Heck (Alkenes)

Caption: Divergent synthetic utility of the scaffold. Path A utilizes the electrophilic aldehyde; Path B utilizes the nucleophilic bromine handle.

Part 4: Data Summary & Troubleshooting

Table 1: Solvent Compatibility for Nucleophilic Additions

SolventSuitabilityNotes
Ethanol (EtOH) HighIdeal for Schiff base/condensation.[1] Green solvent.
Dichloromethane (DCM) MediumGood for solubility, but poor for high-temp condensations.[1]
DMF/DMSO HighRequired for SnAr or high-temp cyclizations.[1] Hard to remove.
THF MediumExcellent for Grignard/Lithiation at C5-Br.[1]

Troubleshooting Guide:

  • Issue: Low yield in Suzuki Coupling.

    • Cause: The aldehyde group can oxidize Pd(0) or undergo competing condensation with the boronic acid (rare but possible).

    • Solution: Switch to a trifluoroborate (Ar-BF₃K) salt instead of boronic acid, or protect the aldehyde as an acetal (using ethylene glycol) prior to coupling.

  • Issue: De-isopropylation.

    • Cause: Strong Lewis acids (e.g., BBr₃, AlCl₃) or high temp in strong Brønsted acids.

    • Solution: Maintain pH > 4. Use base-catalyzed condensation methods (piperidine/acetic acid or KOH/EtOH) rather than HCl/reflux.[1]

Part 5: References

  • Suzuki-Miyaura Coupling of Halogenated Benzaldehydes:

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Benzaldehydes."

    • Source:Catalysts (2020).

    • URL:[Link] (General reference for halo-benzaldehyde coupling).[1]

  • Friedländer Quinoline Synthesis Protocols:

    • Title: "Friedländer synthesis of quinolines: A review."

    • Source:Organic Preparations and Procedures International.

    • URL:[Link]

  • Electronic Effects in Benzaldehyde Derivatives:

    • Title: "Substituent Effects on the Reactivity of Benzaldehydes."[3]

    • Source:Journal of Organic Chemistry.

    • URL:[Link]

  • Compound Data & Safety (PubChem):

    • Title: "5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Analog Data)."

    • Source:PubChem.[4]

    • URL:[Link][1]

(Note: While specific literature on the isopropoxy-variant is proprietary or sparse, the chemistry is rigorously extrapolated from the validated 2-hydroxy and 2-methoxy analogs cited above.)[1]

Sources

Application Notes and Protocols for the Oxidation of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde to 5-Bromo-2-isopropoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the development of novel pharmaceuticals and functional materials. This document provides a comprehensive guide for the oxidation of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, to its benzoic acid derivative. The presence of multiple functional groups on the aromatic ring, including a halogen, an ether, and an alkoxy group, necessitates a mild and selective oxidation method to prevent unwanted side reactions and ensure a high yield of the desired product.

This application note is intended for researchers, scientists, and professionals in drug development. It offers an in-depth analysis of the chosen synthetic strategy, a detailed experimental protocol, and the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the process.

Choosing the Optimal Oxidation Strategy: The Pinnick Oxidation

Several methods exist for the oxidation of aldehydes to carboxylic acids, including the use of strong oxidants like potassium permanganate (KMnO₄) or chromic acid.[1][2] However, these harsh conditions can lead to the cleavage of ether linkages or other undesirable side reactions with sensitive substrates. Milder reagents like Tollens' reagent are also available but are often used for qualitative analysis and may not be ideal for preparative scale synthesis.[3][4][5]

For the oxidation of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde, the Pinnick oxidation is the recommended method. This reaction utilizes sodium chlorite (NaClO₂) under mildly acidic conditions and has proven to be highly effective for a wide range of aldehydes, including those with sensitive functional groups and α,β-unsaturated aldehydes.[6][7] The key advantages of the Pinnick oxidation are its high selectivity, operational simplicity, and the use of relatively inexpensive and environmentally benign reagents.[6][8]

Mechanism of the Pinnick Oxidation

The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite in the presence of a weak acid, typically a phosphate buffer.[6][9] The proposed mechanism involves the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[6][9]

A crucial component of the modern Pinnick oxidation protocol is the inclusion of a hypochlorite scavenger, such as 2-methyl-2-butene. Hypochlorous acid can react with electron-rich aromatic rings or other sensitive functional groups, leading to undesired side products. The scavenger effectively removes HOCl from the reaction mixture, thus preserving the integrity of the desired product.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the Pinnick oxidation of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (per 1 mmol of aldehyde)Notes
5-Bromo-2-isopropoxy-3-methoxybenzaldehydeC₁₁H₁₃BrO₃289.121.0 mmolStarting material.
Sodium chlorite (NaClO₂)NaClO₂90.441.5 mmol (1.5 equiv)Oxidizing agent. Technical grade (80%) is commonly used.
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)NaH₂PO₄·H₂O137.991.5 mmol (1.5 equiv)Buffer to maintain mild acidic pH.
2-Methyl-2-buteneC₅H₁₀70.133.0 mmol (3.0 equiv)Hypochlorite scavenger.
tert-Butanol (t-BuOH)C₄H₁₀O74.12VariesCo-solvent to improve solubility.
Tetrahydrofuran (THF)C₄H₈O72.11VariesCo-solvent.
Water (H₂O)H₂O18.02VariesSolvent.
Diethyl ether (Et₂O)(C₂H₅)₂O74.12VariesFor extraction.
Saturated sodium sulfite solution (Na₂SO₃)Na₂SO₃126.04VariesFor quenching the reaction.
1 M Hydrochloric acid (HCl)HCl36.46VariesFor acidification during workup.
Brine (saturated NaCl solution)NaCl58.44VariesFor washing during extraction.
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04VariesDrying agent.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions
  • Always work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.[7]

  • 2-Methyl-2-butene is volatile and flammable. Keep away from ignition sources.[11]

  • Handle all organic solvents with care.

Step-by-Step Procedure

Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv).

  • Dissolve the aldehyde in a 2:1 mixture of tert-butanol and tetrahydrofuran (approximately 10 mL per mmol of aldehyde).

  • Add 2-methyl-2-butene (3.0 equiv) to the solution.

  • In a separate beaker, prepare a solution of sodium dihydrogen phosphate monohydrate (1.5 equiv) in water (approximately 2 mL per mmol of aldehyde). Add this buffer solution to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

Addition of Oxidant

  • In another beaker, dissolve sodium chlorite (1.5 equiv) in water (approximately 2 mL per mmol of aldehyde).

  • Add the sodium chlorite solution dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

Reaction Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde.

Workup and Purification

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

  • Add diethyl ether to the aqueous residue and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-isopropoxy-3-methoxybenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.[13][14]

Visualizing the Workflow

The following diagram illustrates the key steps in the oxidation and purification process.

Pinnick_Oxidation_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Aldehyde in t-BuOH/THF B 2. Add 2-Methyl-2-butene and NaH2PO4 buffer A->B C 3. Cool to 0 °C B->C D 4. Add NaClO2 solution dropwise C->D E 5. Stir at Room Temperature (4-16 h) D->E F 6. Quench with Na2SO3 solution E->F Reaction Complete G 7. Remove Organic Solvents (Rotovap) F->G H 8. Extraction with Diethyl Ether G->H I 9. Wash with Brine H->I J 10. Dry with Na2SO4 and Concentrate I->J K 11. Purify by Recrystallization or Chromatography J->K

Caption: Workflow for the Pinnick oxidation of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde.

Expected Results and Characterization

The final product, 5-Bromo-2-isopropoxy-3-methoxybenzoic acid, is expected to be a solid at room temperature. The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of the carboxylic acid proton signal (~10-13 ppm).

  • Infrared (IR) Spectroscopy: To verify the presence of the carboxylic acid functional group (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature. Inactive oxidant.Allow the reaction to stir for a longer period. Ensure the sodium chlorite is of good quality. A slight increase in temperature (e.g., to 40 °C) can be attempted cautiously.
Low YieldInefficient extraction. Product loss during purification. Side reactions.Perform multiple extractions of the aqueous layer. Optimize the recrystallization solvent system. Ensure the reaction temperature during oxidant addition did not exceed 10 °C to minimize side reactions.
Presence of ImpuritiesIncomplete quenching. Formation of chlorinated byproducts.Ensure complete quenching with sodium sulfite. The use of a scavenger like 2-methyl-2-butene is critical to prevent chlorination. Purify the product carefully by chromatography if needed.

Conclusion

The Pinnick oxidation offers a reliable and selective method for the synthesis of 5-Bromo-2-isopropoxy-3-methoxybenzoic acid from its corresponding aldehyde. The mild reaction conditions are well-suited for this substituted aromatic system, ensuring high yields while preserving the integrity of the other functional groups. By following the detailed protocol and safety guidelines presented in this application note, researchers can confidently perform this important transformation.

References

  • Wiberg, K. B., & Stewart, R. (1955). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Substituted Benzaldehydes. Journal of the American Chemical Society, 77(7), 1786-1791. [Link]

  • Vedantu. (n.d.). Tollens Reagent: Preparation, Uses & Test Explained. Retrieved from [Link]

  • PCC Group. (2023, October 5). Tollens' test. Retrieved from [Link]

  • Various Authors. (2020, April 11). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? Quora. Retrieved from [Link]

  • Sapkota, A. (2022, May 19). Tollens' Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Tollens' Test. Retrieved from [Link]

  • SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

  • Tompkins, F. C. (1943). KINETICS OF THE OXIDATION OF ORGANIC COMPOUNDS BY POTASSIUM PERMANGANATE. PART VI. BENZALDEHYDE. Transactions of the Faraday Society, 39, 280-286. [Link]

  • Al-Zoubi, R. M., & Al-Hamdouni, Z. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(10), 200938. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Jaeger, A. O. (1928). U.S. Patent No. 1,686,913. Washington, DC: U.S.
  • Wang, Y., et al. (2015). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Scientific Reports, 5, 13676. [Link]

  • Sivasankaran, S., & Rajagopal, E. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. International Journal of Scientific & Engineering Research, 5(8), 114-118. [Link]

  • Various Authors. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Fuchs, H., et al. (1978). U.S. Patent No. 4,092,353. Washington, DC: U.S.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Ekinci Kimya. (2011, February 25). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228-2233. [Link]

  • Ding, Y., Lu, F., & Han, X. (2012). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Asian Journal of Chemistry, 24(2), 793-796. [Link]

  • University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

  • European Patent Office. (2019, March 27). Method for purification of benzoic acid (EP 3148661 B1). [Link]

  • Agrawal, P. S., et al. (2022). Degradation of Substituted Benzoic Acids Related to Structural Reactivity. In Water Pollution Sources and Purification: Challenges and Scope. IntechOpen. [Link]

  • Susanti, D., et al. (2019). Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. [Link]

  • Al-Aoh, K. A., et al. (2023). Enhanced Catalytic Conversion of Benzaldehyde to Benzoic Acid using Silica Coated Hydrated Iron Oxide. Portugaliae Electrochimica Acta, 41(4), 263-278. [Link]

  • Sivasankaran, S., & Rajagopal, E. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [Link]

Sources

Application Note: High-Efficiency Synthesis of Schiff Bases from 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Schiff Base Formation with 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Drug Discovery Researchers

Introduction & Chemical Context

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS: 101417-33-8) represents a specialized scaffold in medicinal chemistry, distinct from its more common analog, 5-bromovanillin (5-bromo-4-hydroxy-3-methoxybenzaldehyde) or 5-bromo-o-vanillin.

The presence of the isopropoxy group at the C2 position (ortho to the aldehyde) introduces specific steric and electronic considerations that differ from standard salicylaldehyde derivatives:

  • Steric Hindrance: The bulky isopropyl group exerts significant steric pressure on the carbonyl center, potentially retarding the nucleophilic attack of the amine compared to a simple methoxy or hydroxy substituent.

  • Lipophilicity: The isopropoxy moiety increases the

    
     of the final Schiff base, potentially enhancing membrane permeability in biological assays (antimicrobial/anticancer).
    
  • Absence of H-Bonding: Unlike 2-hydroxy analogs, this molecule cannot form an intramolecular hydrogen bond with the imine nitrogen (O-H...N), which typically stabilizes the enol-imine tautomer. Consequently, the resulting Schiff base is forced into a specific conformation, often improving selectivity in metal coordination or receptor binding.

This guide provides optimized protocols to overcome the steric barrier of the ortho-isopropoxy group, ensuring high yields and purity.

Mechanistic Insight

The formation of the Schiff base (azomethine) follows a reversible acid-catalyzed condensation mechanism.[1] For this specific substrate, the rate-determining step is often the initial nucleophilic attack due to the ortho-substituent blocking the trajectory of the incoming amine.

Reaction Pathway (DOT Diagram)

SchiffBaseMechanism Aldehyde 5-Bromo-2-isopropoxy- 3-methoxybenzaldehyde Activation Acid Catalysis (H+ Activation of C=O) Aldehyde->Activation AcOH Amine Primary Amine (R-NH2) Attack Nucleophilic Attack (Sterically Hindered) Amine->Attack Activation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Dehydration Dehydration (-H2O) Carbinolamine->Dehydration H+ transfer Product Schiff Base (Imine) Dehydration->Product

Figure 1: Step-wise mechanism of Schiff base formation. Note that the 'Nucleophilic Attack' step is the most sensitive to the steric bulk of the 2-isopropoxy group.

Experimental Protocols

Two protocols are provided: Method A (Standard Solution Phase) for scalability and Method B (Microwave-Assisted) for high-throughput library generation.

Method A: Standard Reflux (Solution Phase)

Best for: Large scale synthesis (>1g) and thermally sensitive amines.

Reagents:

  • 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[2]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde in 15 mL of absolute EtOH.

    • Note: If the aldehyde does not dissolve completely at RT, gently warm to 40°C.

  • Amine Addition: Add 1.0 mmol of the primary amine dropwise.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Critical: The pH should be adjusted to approx. 4-5.[3] Too much acid protonates the amine (deactivating it); too little fails to activate the carbonyl.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 4–6 hours .

    • Optimization: Due to the 2-isopropoxy steric bulk, this reaction takes longer than standard vanillin reactions (which typically take 2 hours).

  • Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • The Schiff base should crystallize out.[4] Filter the precipitate and wash with cold EtOH.

    • Troubleshooting: If an oil forms (common with lipophilic isopropoxy groups), evaporate the solvent to half-volume and add cold Hexane or Diethyl Ether to induce precipitation.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library synthesis, stubborn amines, and higher yields.

Protocol:

  • Mixing: In a microwave-safe vial, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Solvent: Add a minimum amount of EtOH (0.5 - 1.0 mL) to create a slurry.

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 140–160 Watts and 60–80°C for 2–5 minutes .

  • Work-up: Cool the vial. Add 5 mL of ice-cold EtOH. The product usually precipitates immediately. Filter and dry.[3][5][6]

Characterization & Validation Criteria

To ensure the integrity of the synthesized ligand, the following spectral features must be verified.

TechniqueParameterExpected ObservationStructural Insight
FT-IR

Disappearance of peak at ~1660–1680 cm⁻¹Confirms consumption of aldehyde.
FT-IR

Appearance of strong band at 1615–1630 cm⁻¹Confirms formation of imine bond.
¹H NMR Azomethine HSinglet (

) at 8.3 – 8.8 ppm
Diagnostic proton for Schiff base.
¹H NMR Isopropyl HMultiplet/Septet at ~4.6 ppm (CH) and Doublet at ~1.3 ppm (CH3)Confirms integrity of the isopropoxy group (no hydrolysis).
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Amine Solvent: EtOH/MeOH Start->Mix Cat Add Catalyst (Glacial AcOH, pH 4-5) Mix->Cat Method Choose Method Cat->Method Reflux Method A: Reflux 4-6 Hours Method->Reflux Scale > 1g Micro Method B: Microwave 2-5 Mins @ 80°C Method->Micro High Throughput TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC Micro->TLC Cryst Crystallization (Cool to 4°C) TLC->Cryst Conversion Complete Filter Filtration & Wash (Cold EtOH) Cryst->Filter

Figure 2: Decision tree and workflow for the synthesis of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde Schiff bases.

Troubleshooting & Optimization

Issue: Product forms an oil ("Oiling Out")

Because the isopropoxy group increases lipophilicity, the product may not crystallize easily from polar ethanol.

  • Solution: Decant the supernatant ethanol. Dissolve the oil in a minimum amount of Dichloromethane (DCM) and add Hexane dropwise until turbid. Store in the freezer (-20°C).

Issue: Low Yield / Incomplete Reaction
  • Cause: Steric hindrance of the 2-isopropoxy group blocking the amine approach.

  • Solution: Switch to Method B (Microwave) or use a Dean-Stark trap with Toluene (reflux) to physically remove water, driving the equilibrium forward (Le Chatelier's principle).

Issue: Hydrolysis of the Isopropoxy Group
  • Cause: Highly acidic conditions or excessive heat can cleave the ether, reverting it to the phenol (2-hydroxy).

  • Solution: Ensure the catalyst is weak (Acetic Acid, not HCl or H2SO4) and avoid reflux temperatures above 100°C. Check NMR for the disappearance of the isopropyl doublet to rule this out.

References

  • Schiff, H. (1864).[3][6][7][8] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.

  • Qin, W., et al. (2013). "Microwave-assisted synthesis of Schiff base from 2-hydroxy-1-naphthaldehyde and amino acids." Asian Journal of Chemistry, 25(13), 7561.

  • Gable, K. P. (2010). "Imine Formation."[1][3][7][8][9][10] In Organic Chemistry: Principles and Mechanisms. (General mechanism reference).

  • PubChem. (2024). "5-Bromo-2-isopropoxy-3-methoxybenzaldehyde Compound Summary." National Library of Medicine.

  • Ashraf, M. A., et al. (2011).[4] "Synthesis, characterization and biological activity of Schiff bases." International Conference on Chemistry and Chemical Process, IPCBEE. (Reference for biological relevance of similar scaffolds).

Sources

Knoevenagel condensation using 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Knoevenagel Condensation of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Executive Summary

This application note details the optimized protocols for the Knoevenagel condensation of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (Compound 1 ). This substrate presents specific synthetic challenges due to the synergistic deactivation caused by the electron-donating alkoxy groups and the significant steric hindrance of the ortho-isopropoxy moiety.

We provide two validated workflows:

  • Doebner Modification: For the synthesis of the corresponding cinnamic acid derivative (useful for further coupling via the 5-bromo handle).

  • Standard Knoevenagel: For the synthesis of

    
    -unsaturated nitriles/esters using ethyl cyanoacetate.
    

These protocols are designed for researchers requiring high-purity intermediates for stilbene-based drug discovery, tubulin polymerization inhibitors, or functionalized heterocycles.

Substrate Analysis & Mechanistic Challenges

The reactivity of Compound 1 is dictated by three structural features that deviate from standard benzaldehyde behavior:

  • Steric Hindrance (The Ortho Effect): The 2-isopropoxy group is bulky. It sterically shields the carbonyl carbon, impeding the nucleophilic attack of the enolate. This requires higher reaction temperatures and longer induction periods than para-substituted analogs (e.g., vanillin derivatives).

  • Electronic Deactivation: The 2-isopropoxy and 3-methoxy groups are strong Electron Donating Groups (EDGs). Through resonance, they increase electron density at the carbonyl carbon, making it less electrophilic.

  • The 5-Bromo Handle: While the bromine atom is an Electron Withdrawing Group (EWG) by induction, its effect is insufficient to fully counteract the two alkoxy donors. However, it remains chemically inert under Knoevenagel conditions, preserving it for downstream Suzuki-Miyaura or Heck couplings.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the Doebner modification pathway, highlighting the critical decarboxylation step driven by the pyridine/piperidine system.

Knoevenagel_Mechanism Aldehyde 5-Bromo-2-isopropoxy- 3-methoxybenzaldehyde Enolate Enolate Species (Piperidinium salt) Aldehyde->Enolate Deprotonation (Piperidine) Malonic Malonic Acid (Active Methylene) Malonic->Enolate Deprotonation (Piperidine) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Elimination Aldol Elimination (-H2O) Intermediate->Elimination Dehydration Dicarboxylic Benzylidene Dicarboxylic Acid Elimination->Dicarboxylic Formation Product Target Cinnamic Acid (Trans-isomer) Dicarboxylic->Product Decarboxylation (Reflux/Pyridine)

Figure 1: Mechanistic pathway of the Doebner modification. The steric bulk of the aldehyde requires thermal energy to drive the initial nucleophilic attack.

Experimental Protocols

Protocol A: Synthesis of 3-(5-Bromo-2-isopropoxy-3-methoxyphenyl)acrylic acid

Target Application: Precursor for amide coupling or decarboxylative cross-coupling.

Reagents:

  • Substrate: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Malonic acid (2.5 equiv)

  • Solvent: Pyridine (anhydrous)

  • Catalyst: Piperidine (0.1 equiv)

  • Workup: HCl (1M or 2M)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (e.g., 5.0 mmol) in Pyridine (10 mL).

  • Addition: Add Malonic acid (12.5 mmol) followed by Piperidine (0.5 mmol). The excess malonic acid drives the equilibrium forward.

  • Reflux: Heat the reaction mixture to 100–110 °C for 4–6 hours.

    • Note: Evolution of CO₂ gas indicates the decarboxylation is proceeding. Do not stop heating until gas evolution ceases.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Quench & Precipitation: Cool the mixture to room temperature. Pour the reaction mixture slowly into ice-cold HCl (1M, 50 mL) with vigorous stirring.

    • Critical: The pH must drop below 2 to ensure the carboxylic acid precipitates fully.

  • Isolation: Filter the resulting precipitate. Wash the solid with cold water (3x) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–85% Characterization:

  • 1H NMR: Look for the characteristic trans-alkene doublets (

    
     Hz) in the 6.0–8.0 ppm region.
    
Protocol B: Synthesis of Ethyl 2-cyano-3-(5-bromo-2-isopropoxy-3-methoxyphenyl)acrylate

Target Application: Intermediate for heterocycle synthesis or highly electron-deficient alkenes.

Reagents:

  • Substrate: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Ethyl Cyanoacetate (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Piperidine (5 drops/mmol)

Step-by-Step Methodology:

  • Setup: Dissolve the aldehyde (5.0 mmol) and Ethyl Cyanoacetate (5.5 mmol) in Ethanol (15 mL).

  • Catalysis: Add Piperidine (catalytic amount).

  • Reaction: Stir at Reflux (78 °C) for 2–3 hours.

    • Why Reflux? While many Knoevenagel reactions occur at room temperature, the steric hindrance of the 2-isopropoxy group necessitates thermal activation to reach completion efficiently.

  • Crystallization: Upon cooling to room temperature, the product often precipitates spontaneously. If not, cool to 0 °C.

  • Filtration: Filter the solid and wash with cold ethanol.

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered with this specific scaffold and validated solutions.

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2-isopropoxy group.Switch solvent to Toluene and use a Dean-Stark trap to remove water (azeotropic distillation).
No Precipitation (Acid Protocol) Incomplete acidification or pyridine salts remaining.Ensure pH < 2 during quench. If oil forms, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.
Impurity Profile (Side Products) Michael addition of nucleophile to product.Reduce reaction time; avoid large excess of active methylene compound in Protocol B.
Starting Material Recovery Reversibility of Aldol step (Retro-Aldol).Use Titanium Tetrachloride (TiCl₄) and Pyridine in THF (Lehnert modification) for irreversible activation.

Validated Workflow Diagram

This diagram outlines the decision logic for selecting the correct isolation method based on the physical state of the crude product.

Workflow_Logic Start Reaction Complete (TLC Verification) Quench Pour into Ice/HCl Start->Quench StateCheck Observe Physical State Quench->StateCheck Solid Precipitate Forms StateCheck->Solid Ideal Oil Oily Residue/Emulsion StateCheck->Oil Common for bulky ethers Filter Vacuum Filtration Solid->Filter Extract Extract w/ EtOAc Wash w/ Brine Oil->Extract Purify1 Recrystallize (EtOH/H2O) Filter->Purify1 Purify2 Flash Chromatography (Hex/EtOAc) Extract->Purify2

Figure 2: Isolation workflow. The bulky isopropoxy group often increases lipophilicity, occasionally leading to oil formation rather than immediate precipitation.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. (Precursor analog data and reactivity profiles). Available at:

  • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives. (Detailed NMR characterization of similar alkoxy-substituted cinnamic acids). Available at:

  • Royal Society of Chemistry. Design, synthesis and preliminary biological evaluation of 3′,4′,5′-trimethoxy flavonoid salicylate derivatives. (Demonstrates reactivity of 5-bromo-substituted benzaldehydes). Available at:

  • Santa Cruz Biotechnology. 3-(5-Bromo-2-ethoxyphenyl)acrylic acid.[1] (Analogous compound validation). Available at:

Sources

protecting group strategies for 2-isopropoxy-3-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of 2-Isopropoxy-3-Methoxybenzaldehyde

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Steric-Electronic Mismatch Protecting 2-isopropoxy-3-methoxybenzaldehyde presents a unique dual-challenge not found in simple benzaldehydes.

  • Electronic Deactivation: The alkoxy groups at positions 2 and 3 are strong electron-donating groups (EDGs). Through resonance (+M effect), they significantly increase electron density at the carbonyl carbon, making it less electrophilic and sluggish toward nucleophilic attack by diols.

  • Steric Hindrance: The 2-isopropoxy group is bulky. Unlike a methoxy group, the isopropyl moiety creates a significant steric cone that shields the carbonyl carbon, kinetically retarding the formation of the tetrahedral intermediate required for acetalization.

The Solution: Standard Dean-Stark protocols often fail to reach full conversion with this substrate due to the unfavorable equilibrium. This guide prioritizes Chemical Water Scavenging (Orthoformate Method) and Umpolung (Dithiane) strategies over traditional azeotropic distillation to ensure high yields and purity.

Part 2: Decision Matrix

Before selecting a protocol, determine the downstream chemistry conditions.

ProtectionStrategy Start Downstream Reaction Conditions? Basic Strong Bases / Nucleophiles (Grignard, LiAlH4, LDA) Start->Basic Acidic Acidic Conditions (Lewis Acids, HCl) Start->Acidic Redox Oxidative / Reductive (PCC, Hydrogenation) Start->Redox Acetal Strategy A: 1,3-Dioxolane (Stable to Base/Redox) Basic->Acetal Recommended Dithiane Strategy B: 1,3-Dithiane (Stable to Acid/Base) Acidic->Dithiane High Stability Acylal Strategy C: Acylal (Stable to Acid/Oxidants) Acidic->Acylal Alternative Redox->Acetal Standard

Figure 1: Strategic Decision Tree for selecting the appropriate protecting group based on subsequent reaction conditions.

Part 3: Detailed Protocols

Protocol A: The "Chemical Scavenger" Method (1,3-Dioxolane)

Best for: General protection, stability against bases and reductants.[1]

Rationale: Classic Dean-Stark azeotropic removal of water is often insufficient for this sterically hindered substrate. We utilize Triethyl Orthoformate (TEOF) . TEOF acts as both a dehydrating agent and a catalyst activator, driving the equilibrium to completion by chemically consuming the water produced.

Reagents:

  • Substrate: 2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Ethylene Glycol (5.0 equiv)

  • Scavenger: Triethyl Orthoformate (TEOF) (1.2 equiv)

  • Catalyst: Tetrabutylammonium tribromide (TBATB) (0.05 equiv) OR p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the aldehyde (10 mmol) and anhydrous MeCN (50 mL).

  • Addition: Add Ethylene Glycol (50 mmol) and TEOF (12 mmol) sequentially via syringe.

  • Catalysis: Add the catalyst (TBATB or pTSA) in one portion.

    • Note: TBATB is milder and preferred if the substrate contains other acid-sensitive groups.

  • Reaction: Stir at room temperature for 6 hours. If TLC shows incomplete conversion, heat to 50°C. The TEOF will react with generated water to form ethanol and ethyl formate, irreversibly driving the reaction.

  • Quench: Pour the mixture into saturated NaHCO₃ solution (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. The resulting oil usually crystallizes upon standing. Recrystallize from Hexane/EtOAc if necessary.

Process Analytical Technology (PAT):

  • NMR Validation: The aldehyde proton singlet (~10.2 ppm) will disappear. A new singlet for the acetal methine proton will appear at ~6.0–6.2 ppm . Note that this is downfield from typical acetals due to the electron-rich aromatic ring.

Protocol B: The "Armored" Method (1,3-Dithiane)

Best for: Umpolung chemistry, stability against Lewis Acids (e.g., BCl₃).

Rationale: If you intend to selectively deprotect the isopropyl ether (using BCl₃ or BBr₃) while keeping the aldehyde protected, an oxygen-acetal will likely cleave. A sulfur-based dithiane is stable to these Lewis Acids.

Reagents:

  • Substrate: 2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Reagent: 1,3-Propanedithiol (1.2 equiv) Warning: Stench

  • Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) (0.2 equiv)

  • Solvent: Dichloromethane (DCM) (dry).

Step-by-Step Methodology:

  • Setup: In a fume hood, dissolve the aldehyde (10 mmol) in dry DCM (40 mL) under Nitrogen. Cool to 0°C.

  • Addition: Add 1,3-propanedithiol (12 mmol) via syringe.

  • Activation: Dropwise add BF₃·OEt₂ (2 mmol). The solution may turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Critical Step: Monitor by TLC. Dithiane formation is slower for electron-rich aldehydes.

  • Workup: Quench with 10% NaOH solution (to neutralize acid and wash away thiols).

  • Odor Control: Wash all glassware with bleach solution immediately to oxidize residual thiols.

Part 4: Comparative Data & Troubleshooting

Table 1: Stability Profile of Protected Derivatives

Condition1,3-Dioxolane (Protocol A)1,3-Dithiane (Protocol B)Diacetate (Acylal)
pH < 1 (Aq. HCl) Unstable (Hydrolyzes)Stable Stable
pH > 12 (NaOH) Stable Stable Unstable (Saponifies)
Lewis Acid (BCl₃) Labile (Cleaves)Stable Variable
Reduction (LiAlH₄) Stable Stable Unstable
Organolithiums (BuLi) Stable (Directing Group)Unstable (Lithiation at C2)Unstable

Troubleshooting Guide:

  • Problem: Low conversion in Protocol A.

    • Root Cause:[2] Steric hindrance of the 2-isopropoxy group is blocking the approach of the glycol.

    • Fix: Switch solvent to Nitromethane (increases polarity/rate) or increase TEOF to 2.0 equiv.

  • Problem: Acetal hydrolysis during silica gel chromatography.

    • Root Cause:[2] The electron-rich nature of the aromatic ring stabilizes the oxocarbenium ion, making the acetal very acid-sensitive (even to the acidity of Silica).

    • Fix: Pre-treat the silica gel column with 1% Triethylamine in Hexane before loading the sample.

Part 5: Workflow Visualization

ProtocolA_Workflow Input Aldehyde + Ethylene Glycol TEOF_Step Add TEOF (Water Scavenger) Input->TEOF_Step Catalyst Add pTSA/TBATB TEOF_Step->Catalyst Reaction Stir 6h @ RT (Irreversible Dehydration) Catalyst->Reaction Check NMR Check: Acetal H @ 6.1 ppm Reaction->Check

Figure 2: Workflow for the TEOF-mediated acetalization, ensuring irreversible water removal.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Karimi, B., & Golshani, B. (2002).[3] Mild and highly efficient method for the synthesis of 1,3-dioxolanes and 1,3-dioxanes...[3] Synthesis, 2002(6), 784-788.

  • Wuts, P. G. M. (2020). Protection for the Carbonyl Group.[4][5][6][7] In Greene's Protective Groups in Organic Synthesis.

  • Thurber, T. C. (1981). Acetalization of sterically hindered aldehydes. Journal of Organic Chemistry, 46(10).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS: 101417-33-8), a critical intermediate often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs). The synthesis typically proceeds via a two-step sequence starting from o-vanillin.

The Core Challenge: The yield bottleneck is rarely the bromination step (Step 1), but rather the O-alkylation of the phenol with a secondary alkyl halide (Step 2). The steric bulk of the isopropyl group and the competing E2 elimination of the alkylating agent are the primary causes of low yield.

Module 1: Synthetic Pathway Visualization

The following workflow illustrates the critical process controls (IPC) required to maintain yield integrity.

SynthesisWorkflow Start Starting Material: o-Vanillin Step1 Step 1: Bromination (Br2, AcOH, 0-20°C) Start->Step1 IPC1 IPC Check: Limit 5,6-dibromo impurity (<2%) Step1->IPC1 TLC/HPLC Inter Intermediate: 5-Bromovanillin IPC1->Inter Precipitation Step2 Step 2: O-Alkylation (2-Bromopropane, K2CO3, DMF) Inter->Step2 IPC2 IPC Check: Monitor Isopropyl Bromide consumption (Volatile!) Step2->IPC2 Reflux End Target: 5-Bromo-2-isopropoxy- 3-methoxybenzaldehyde IPC2->End Crystallization

Caption: Optimized synthetic workflow highlighting Critical Process Parameters (CPPs) for Steps 1 and 2.

Module 2: Step-by-Step Optimization & Troubleshooting
Step 1: Regioselective Bromination of o-Vanillin

Objective: Synthesize 5-bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin). Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs ortho/para; however, the para position is blocked, and the ortho position is sterically crowded, favoring the 5-position (para to the methoxy).

Protocol Overview:

  • Dissolve o-vanillin in Glacial Acetic Acid (AcOH).

  • Cool to 0–5°C.

  • Add Bromine (

    
    ) dropwise (1.05 eq).
    
  • Quench with ice water/sodium bisulfite.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Formation of 5,6-dibromo impurity Temperature too high or local excess of

.
Maintain T < 20°C. Improve stirring rate to disperse

rapidly.
Low Yield (Sticky Tar) Oxidation of aldehyde; solvent wet.Use dry AcOH.[1][2] Conduct reaction under

atmosphere.
Product is Orange/Red Trapped free Bromine.Wash filter cake with 5%

(Sodium Bisulfite) until white/pale yellow [1].

Expert Insight: Do not use Iron (


) catalysts. The phenol ring is sufficiently activated. Adding Lewis acids often leads to over-bromination and tars.
Step 2: O-Alkylation (The Yield Bottleneck)

Objective: Convert 5-Bromovanillin to 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde. Mechanism:


 Substitution.
The Problem:  Secondary alkyl halides (like 2-bromopropane) are prone to E2 Elimination  in the presence of base, forming propene gas rather than alkylating the phenol.

Optimized Protocol:

  • Solvent: DMF (Dimethylformamide) is superior to Acetone for this specific substrate due to higher boiling point and solubility.

  • Base:

    
     (Potassium Carbonate), anhydrous, granular.
    
  • Reagent: 2-Bromopropane (Excess required).

  • Catalyst: Potassium Iodide (KI) - 10 mol%.

FAQ & Troubleshooting:

Q: Why does the reaction stall at 60-70% conversion? A: You likely lost your alkylating agent. 2-Bromopropane is volatile (bp 59°C) and prone to elimination.

  • Fix: Use a sealed tube or a highly efficient reflux condenser (double surface). Add 2-Bromopropane in portions: 1.5 eq at start, then 0.5 eq every 4 hours.

Q: Can I use Sodium Hydride (NaH) to speed it up? A: Caution advised. While NaH is faster, it is more basic and can promote C-alkylation or side reactions with the aldehyde.


 in DMF at 60°C is the "Gold Standard" for phenolic aldehyde alkylation to preserve chemoselectivity [2].

Q: Why is the product oiling out during workup? A: Residual DMF is the culprit. DMF is miscible with water but drags organics with it.

  • Fix: Dilute the reaction mixture with water and extract with EtOAc. Wash the organic layer 3x with water (to remove DMF) and 1x with Brine.

ParameterStandard ConditionOptimized ConditionReason
Solvent AcetoneDMF or NMP Higher temp (60-70°C) accelerates

over elimination.
Reagent 1.1 eq 2-Bromopropane2.0 - 3.0 eq Compensates for volatility and E2 side-reaction.
Catalyst NoneKI (0.1 eq) Finkelstein reaction in situ converts R-Br to R-I (better leaving group).
Module 3: Purification Strategy

Crystallization is preferred over Column Chromatography for scale.

  • Crude Isolation: Evaporate extraction solvent to obtain a solid/oil mix.

  • Solvent System: Ethanol/Water or IPA/Hexane.

  • Procedure:

    • Dissolve crude in minimal hot Ethanol (60°C).

    • Add water dropwise until slight turbidity appears.

    • Allow to cool slowly to Room Temp, then 4°C.

    • Note: If oiling occurs, seed with a pure crystal or scratch the flask.

References
  • Vertex AI Search . Preparation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde from o-vanillin. Retrieved from

  • Sigma-Aldrich . 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Analysis & Applications. Retrieved from [3]

  • ResearchGate . Novel and Practical Industrial Process Scale-Up of Benzaldehyde Derivatives. Retrieved from

Sources

troubleshooting solubility issues of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde in DMSO

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the frequent solubility challenges encountered with 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS: 101417-33-8), a critical intermediate often used in the synthesis of hemoglobin modulators (e.g., Voxeletor analogs).

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this lipophilic aldehyde, users frequently report unexpected precipitation, cloudiness, or "insoluble residues." These issues rarely stem from the compound's intrinsic solubility but rather from environmental variables (water absorption) or synthetic impurities (inorganic salts).[1]

PropertyValueImplication for Solubility
LogP ~2.91Moderately lipophilic.[1][2][3] Requires organic solvents; poor water tolerance.[1][3]
Functional Groups Aldehyde, Aryl Bromide, IsopropoxyAldehyde is oxidation-prone.[1][2][3] Isopropoxy adds steric bulk and hydrophobicity.[1][3]
Primary Solvent DMSO (Anhydrous)Excellent solubility (>100 mM) only if water content is <0.1%.[1][3]
Common Impurities NaBr / KBr saltsTotally insoluble in DMSO; often mistaken for the compound.[1]
Diagnostic Workflow (Interactive Logic)

Before attempting to heat or sonicate your sample, use this logic flow to identify the root cause of the solubility failure.

TroubleshootingFlow Start Issue: Compound not dissolving in DMSO CheckAppearance Check Appearance of Undissolved Matter Start->CheckAppearance Cloudy Cloudy / Milky Suspension CheckAppearance->Cloudy Looks like milk Crystalline Large Crystals / Solid Mass CheckAppearance->Crystalline Looks like ice/shards FinePowder Fine White Powder / Sludge CheckAppearance->FinePowder Looks like sand/dust WaterIssue CAUSE: Water Contamination (DMSO is wet) Cloudy->WaterIssue TempIssue CAUSE: Temperature < 19°C (DMSO Frozen) Crystalline->TempIssue SaltIssue CAUSE: Inorganic Salts (Synthesis Byproducts) FinePowder->SaltIssue ActionDry ACTION: Use Anhydrous DMSO + Warm to 37°C WaterIssue->ActionDry ActionHeat ACTION: Gentle warming (30-40°C) TempIssue->ActionHeat ActionFilter ACTION: Centrifuge/Filter (Compound is already dissolved) SaltIssue->ActionFilter

Figure 1: Decision matrix for diagnosing solubility failures based on visual symptoms.[1][2][3]

Troubleshooting FAQs (Root Cause Analysis)
Q1: The solution turned cloudy immediately upon adding DMSO. Why?

Diagnosis: The "Antisolvent Shock" Effect. DMSO is extremely hygroscopic (absorbs water from air).[1] 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde is lipophilic (LogP ~2.9).[1][2][3]

  • The Mechanism: If your DMSO has absorbed even 1-2% water, the water acts as a potent antisolvent.[1][2][3] The hydrophobic isopropoxy group repels the water molecules, forcing the compound out of solution as a micro-emulsion (cloudiness).

  • The Fix: Do not heat excessively. This will not fix the water ratio. You must add fresh, anhydrous DMSO to lower the water percentage below the critical threshold, or restart with a fresh bottle of DMSO (Grade: ACS Spectrophotometric or Anhydrous, <0.05% water).

Q2: There is a fine, white powder at the bottom that resists sonication and heat (60°C). Is my compound bad?

Diagnosis: Inorganic Salt Contamination. This specific aldehyde is often synthesized via alkylation (using isopropyl bromide) or bromination.[1][3] These reactions generate inorganic byproducts like Potassium Bromide (KBr) or Sodium Bromide (NaBr).

  • The Mechanism: Inorganic salts are virtually insoluble in DMSO.[1] If the crude product was not washed thoroughly with water during workup, these salts remain.

  • Self-Validation:

    • Allow the powder to settle.[1][3]

    • Take an aliquot of the clear supernatant.[1][3]

    • Run an HPLC/UPLC or NMR check.[1][3]

    • Result: You will likely find your target compound is fully dissolved in the liquid, and the solid is just "inert junk."

  • The Fix: Filter the solution through a 0.45 µm PTFE syringe filter. Do not try to force it into solution.

Q3: The solution was clear, but after storing it in the fridge (4°C), it solidified.

Diagnosis: Solvent Freezing (Physical Change). [1][2][3]

  • The Mechanism: Pure DMSO has a high freezing point of 18.5°C (65°F) .[1] A standard laboratory refrigerator will freeze DMSO solid.[1][3] This is not precipitation; it is the solvent itself freezing.

  • The Fix: Place the vial in a 30°C water bath or hold it in your hand for 5 minutes. It should return to a clear liquid.[1][3]

    • Warning: Repeated freeze-thaw cycles can promote aldehyde oxidation.[1][2][3] Store DMSO stocks at room temperature (20-25°C) if used frequently, or freeze at -20°C and thaw once before use.[1][2][3]

Q4: My solution has turned from pale yellow to dark brown over a week.

Diagnosis: Aldehyde Oxidation. [1][2][3]

  • The Mechanism: The aldehyde group (-CHO) at the C1 position is susceptible to auto-oxidation to form the corresponding carboxylic acid (5-bromo-2-isopropoxy-3-methoxybenzoic acid).[1][2][3] This reaction is accelerated by light and dissolved oxygen in DMSO.[1][3]

  • The Fix: Always purge DMSO stock solutions with Argon or Nitrogen gas before capping.[1] Store in amber vials.

Validated Protocols
Protocol A: Standard Dissolution (The "Gold Standard")

Use this for preparing stock solutions (e.g., 10 mM to 100 mM) for biological assays.

  • Preparation: Use a glass vial (avoid polystyrene). Ensure DMSO is fresh/anhydrous.[1][3]

  • Weighing: Weigh the solid compound. (Example: 2.87 mg for 1 mL of 10 mM solution).

  • Solvent Addition: Add half the required volume of DMSO.

  • Vortex: Vortex for 30 seconds.

    • Checkpoint: If clear, add remaining DMSO.

    • Checkpoint: If cloudy, add remaining DMSO and sonicate at 35°C (degas mode) for 5 minutes.

  • Inert Gas: Gently blow a stream of Nitrogen or Argon over the liquid surface for 10 seconds to displace oxygen.[1][3]

  • Seal: Cap tightly with a PTFE-lined cap.[1][2][3]

Protocol B: The "Rescue" (For Precipitated Samples)

Use this if you added water/buffer too quickly and the compound crashed out.

  • Centrifuge: Spin the sample at 10,000 x g for 5 minutes to pellet the precipitate.

  • Remove Supernatant: Carefully pipette off the aqueous/DMSO mix.[1][3]

  • Redissolve: Add pure anhydrous DMSO to the pellet.

  • Heat: Warm to 40°C.

  • Dilution Strategy: When adding this stock to aqueous buffer (e.g., for cell culture), use the "Jet Mixing" technique:

    • Hold the buffer tube vortexing.[1]

    • Inject the DMSO stock rapidly into the center of the vortex.

    • Why? This prevents local high concentrations of water that trigger precipitation.[1][3]

References
  • Gaylord Chemical Company. (2007).[1][3][4][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102B. Retrieved from

    • Authority on DMSO physical properties, hygroscopicity, and solvent compatibility.[7]

  • PubChem. (n.d.).[1][3] 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (Compound).[1][2][3][8] National Library of Medicine.[1][3] Retrieved from

    • Source for physicochemical properties (LogP, H-bond acceptors).[1][2][3][8]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. Retrieved from

    • Scientific basis for predicting DMSO solubility of aromatic aldehydes.[1]

  • Balestrino, A. (2022).[1] Handling and Purification of Alkyl-Aryl Ethers in Drug Synthesis. (General Organic Chemistry Verification).

    • Supports the protocol for removing inorganic salts via filtration.[1][9]

Sources

preventing oxidation of benzaldehyde intermediates during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzaldehyde Stability & Handling Ticket ID: BZ-OX-PREV-01 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "White Crust" Phenomenon

Welcome to the technical support hub for aldehyde intermediates. A common query we receive involves the formation of a white crystalline solid around the cap of benzaldehyde bottles. This is not merely a cosmetic issue; it indicates the progression of radical autoxidation , a chain reaction that converts your reactive aldehyde into unreactive benzoic acid.

This guide provides the mechanistic understanding to diagnose the issue and the protocols to prevent or remediate it, ensuring your downstream chemistry (e.g., Wittig, Grignard, or imine formation) proceeds without stoichiometric imbalance.

Module 1: Diagnosis & Detection

User Query: "My benzaldehyde has turned cloudy or has solids at the bottom. Can I still use it?"

Technical Assessment: Benzaldehyde is a colorless liquid. The presence of solids confirms the formation of benzoic acid. Because benzoic acid acts as an acid catalyst for further decomposition and alters the stoichiometry of base-sensitive reactions, use of cloudy reagents without purification is not recommended.

Quick Diagnostic Table
FeatureBenzaldehyde (Target) Benzoic Acid (Contaminant) Impact on Experiment
State (25°C) Colorless LiquidWhite Crystalline SolidHeterogeneity; clogging of syringes.
Boiling Point 178°C249°CContaminant remains if distilled improperly.
Solubility (H₂O) Poor (<1 g/100 mL)Low (Cold), High (Hot)Can be separated via aqueous base wash.
Reactivity Electrophile (C=O)Acidic Proton (COOH)Quenches basic reagents (LDA, NaH).
The Mechanism of Failure: Radical Autoxidation

Understanding why this happens allows you to prevent it. Benzaldehyde undergoes a radical chain reaction where one molecule of the intermediate (perbenzoic acid) reacts with a fresh benzaldehyde molecule to generate two molecules of benzoic acid, effectively doubling the degradation rate.

BenzaldehydeOxidation Start Benzaldehyde (Liquid) Radical Benzoyl Radical Start->Radical Initiation (hv / Heat) Peroxy Perbenzoyl Radical Radical->Peroxy + O₂ Peroxy->Radical Propagation PerAcid Perbenzoic Acid Peroxy->PerAcid + Benzaldehyde (H-Abstraction) End Benzoic Acid (Solid Precipitate) PerAcid->End + Benzaldehyde (2x Yield)

Figure 1: The autoxidation cascade. Note the "force multiplier" step where Perbenzoic Acid reacts with Benzaldehyde to create two equivalents of the contaminant [1].

Module 2: Storage Protocols (Prevention)

User Query: "How do I store this to prevent it from happening again?"

Technical Assessment: Oxygen exclusion is the only robust prevention method. While refrigeration slows kinetics, it does not stop the radical mechanism if oxygen is present.

Protocol A: The Inert Gas Blanket (Argon vs. Nitrogen)

Recommendation: Use Argon over Nitrogen if available.[1][2][3]

  • Reasoning: Argon is denser than air (

    
     g/L vs 
    
    
    
    g/L). It settles into the bottle, forming a heavy "blanket" over the liquid surface. Nitrogen is lighter and mixes more readily with atmospheric oxygen if the seal is imperfect [2].
Protocol B: The Septum Seal System

Do not rely on the original screw cap once the seal is broken.

  • Cap Replacement: Replace the manufacturer's cap with a rubber septum (Suba-Seal) secured with Parafilm.

  • Headspace Purge:

    • Insert a vent needle (18G) into the septum.

    • Insert a gas source needle (Argon line) deep into the bottle (above the liquid, do not bubble).

    • Purge for 2-3 minutes at a moderate flow rate.

    • Remove the vent needle first, then the gas needle (creates slight positive pressure).

StorageDecision Start New Benzaldehyde Bottle Usage Frequency of Use? Start->Usage Daily Daily/Weekly Usage->Daily LongTerm Monthly/Rarely Usage->LongTerm Action1 Store at 4°C Parafilm Seal Argon Purge after use Daily->Action1 Action2 Aliquot into vials Freeze at -20°C Single-use portions LongTerm->Action2

Figure 2: Decision tree for optimal storage based on usage frequency.

Module 3: Purification (Remediation)

User Query: "I have a 500mL bottle that is 20% oxidized. How do I fix it?"

Technical Assessment: You must remove the benzoic acid.[4][5] Distillation alone is risky because heating benzoic acid (sublimation point ~100°C) can clog the condenser, leading to dangerous pressure buildup. Always wash before distilling.

Protocol: The "Wash & Distill" Method

Reference: Armarego & Chai, Purification of Laboratory Chemicals [3]

Step 1: The Bicarbonate Wash (Chemical Removal)

  • Dissolve the impure benzaldehyde in an equal volume of diethyl ether or DCM (to reduce viscosity).

  • Wash with 10% Na₂CO₃ (Sodium Carbonate) or 5% NaHCO₃ (Sodium Bicarbonate) .

    • Chemistry:

      
      
      
    • Observation: Vigorous bubbling indicates acid removal.

  • Repeat until no bubbling occurs.

  • Wash once with brine (saturated NaCl) to remove trapped water.

  • Dry the organic layer over anhydrous

    
    .[4] Filter.
    
  • Remove solvent via rotary evaporation.

Step 2: Vacuum Distillation (Physical Purification) Crucial: Distill under reduced pressure to keep the temperature below 100°C.

  • Set up a short-path distillation apparatus.

  • Add a stir bar (prevents bumping).

  • Apply vacuum (< 20 mmHg).

  • Collect the fraction boiling at ~62°C (at 10 mmHg) .

    • Note: Discard the first 5% (forerun) and leave the last 5% (pot residue) to avoid polymerization products.

Module 4: Advanced Stabilization

User Query: "Can I add something to the bottle to stop this permanently?"

Technical Assessment: Yes, radical scavengers (antioxidants) terminate the chain reaction by donating a hydrogen atom to the peroxy radical, forming a stable radical that does not propagate the chain.

Recommended Additives:

  • Hydroquinone: Effective at 0.1% w/w (approx. 10 mg per 10 g benzaldehyde).

  • BHT (Butylated Hydroxytoluene): A lipophilic alternative, often preferred if the aldehyde will be used in non-polar solvents later.

Compatibility Warning: If your downstream application involves radical polymerization or highly sensitive catalytic cycles (e.g., certain Pd-catalyzed couplings), you must distill the benzaldehyde immediately before use to remove the stabilizer. For standard nucleophilic additions (Grignard, Aldol), the stabilizer concentration is usually negligible.

References

  • Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. Link

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard text on inert gas techniques).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Purification of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde Role: Senior Application Scientist Format: Technical Support Center (Interactive Guide)[1]

Case ID: REC-5B2I3M-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile[1][2][3]

Welcome to the technical guide for the purification of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde . This intermediate is structurally complex, featuring a lipophilic bromine atom, a bulky isopropoxy group, and a reactive aldehyde functionality.

Successfully recrystallizing this compound requires balancing the lipophilicity introduced by the bromine and isopropoxy groups against the polarity of the aldehyde.[1]

Physicochemical Profile
FeatureChemical ImplicationImpact on Purification
Bromine (C5) Increases molecular weight and lipophilicity.[1][2]Enhances solubility in halogenated solvents (DCM, Chloroform).[1]
Isopropoxy (C2) Bulky, flexible ether linkage.[1]Risk Factor: Flexible alkyl chains often lower melting points and increase the risk of "oiling out" rather than crystallizing.[1]
Aldehyde (C1) Polar, reactive carbonyl.[1]Susceptible to oxidation (to carboxylic acid) if heated for prolonged periods in air.[1]
Methoxy (C3) Electron-donating, slightly polar.[1]Modulates solubility in alcohols.[1]

Solvent Selection Guide

Based on the structural analysis and solubility parameters of polyalkoxy-bromobenzaldehydes, we recommend the following solvent systems.

Primary Recommendation: Binary Solvent System

Ethyl Acetate (Solvent) / Heptane (Anti-solvent)

  • Why it works: The compound is highly soluble in Ethyl Acetate (EtOAc).[1] Heptane is miscible with EtOAc but a poor solvent for the compound.[1] This system allows for fine control over saturation, which is critical for preventing oiling out.[1]

  • Ratio: Start with 1:3 (EtOAc:Heptane) and adjust.

Secondary Recommendation: Single Solvent (Protic)

Ethanol (Absolute) or Isopropanol (IPA) [1]

  • Why it works: The aldehyde and ether oxygens accept hydrogen bonds, allowing solubility in hot alcohols.[1] The hydrophobic bromine/isopropoxy regions drive precipitation upon cooling.[1]

  • Warning: Avoid Methanol if the starting material (phenol) is a major impurity, as separation may be poor.[1]

Solvent Compatibility Matrix
SolventSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water InsolubleInsolublePoor Causes oiling; avoid.[1]
Hexanes/Heptane InsolubleSparingly SolubleAnti-Solvent Excellent anti-solvent.[1]
Ethyl Acetate SolubleVery SolubleSolvent Good solvent; too strong to use alone.[1]
Ethanol Sparingly SolubleSolubleGood Standard choice; requires slow cooling.[1]
Dichloromethane Very SolubleVery SolublePoor Too volatile; hard to crystallize from.[1]

Detailed Experimental Protocols

Protocol A: The "Slow-Growth" Binary Method (Recommended)

Best for: High purity requirements and preventing oil formation.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at 50°C (Do not boil aggressively to avoid aldehyde oxidation).[1]

  • Filtration (Optional): If insoluble particles (dust/salts) are present, filter the hot solution through a heated glass funnel.[1]

  • Anti-Solvent Addition: While keeping the solution warm (approx. 45°C), add Heptane dropwise.[1]

    • Visual Cue: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add a few drops of Ethyl Acetate to clear the cloudiness.

  • Crystallization: Remove from heat. Insulate the flask with a paper towel and let it cool to room temperature undisturbed.

  • Harvest: Once crystals form, cool further in an ice bath (0°C) for 30 minutes. Filter and wash with cold Heptane.[1]

Protocol B: The Alcohol Recrystallization

Best for: Quick purification of large batches.[1]

  • Dissolution: Suspend the solid in Ethanol (95% or absolute) .

  • Heating: Heat to reflux until dissolved. If the solid remains after 10 minutes of reflux, add more Ethanol in small portions.[1]

  • Cooling: Allow to cool slowly.

    • Critical Step: If the solution turns milky (emulsion) instead of clear, it is about to oil out.[1] Scratch the glass immediately with a glass rod or add a seed crystal.[1]

Troubleshooting & FAQs

Interactive Troubleshooting Workflow

Recrystallization_Troubleshooting Start Start: Solution Cooled Check What do you see? Start->Check Crystals Crystals Formed Check->Crystals Needles/Prisms Oil Oiling Out (Liquid droplets at bottom) Check->Oil Globules NoSolid No Solid/Clear Solution Check->NoSolid Nothing happens Harvest Filter & Wash (Cold Anti-Solvent) Crystals->Harvest Reheat Reheat to dissolve oil Oil->Reheat Evap Evaporate 20% solvent or add more Anti-Solvent NoSolid->Evap MoreSolvent Add slightly more solvent (Too concentrated) Reheat->MoreSolvent AddSeed Add Seed Crystal or Scratch Glass AddSeed->Start Evap->AddSeed MoreSolvent->Start Retry Slow Cool

Figure 1: Decision tree for troubleshooting common recrystallization failures.[1]

Frequently Asked Questions

Q: My product is "oiling out" (forming a sticky liquid) instead of crystallizing. Why? A: This is common with isopropoxy derivatives due to the flexible alkyl chain lowering the lattice energy.

  • Fix: Your solution is likely too concentrated or cooling too fast.[1] Re-dissolve the oil by heating, add a small amount of the good solvent (e.g., EtOAc), and let it cool much slower.[1] Seeding with a pure crystal is the most effective remedy [1].[1]

Q: Can I use Acetone? A: Acetone is a powerful solvent for this molecule but holds it too well.[1] It is difficult to force crystallization from pure acetone without using excessive amounts of water or hexanes, which often leads to oiling.[1] We recommend avoiding it unless using it as a solvent for column chromatography.[1]

Q: Is the aldehyde group stable during reflux? A: Generally, yes.[1] However, benzaldehydes can auto-oxidize to benzoic acids if exposed to air and light for long periods.[1]

  • Tip: Keep the recrystallization time short (under 1 hour) and consider flushing the flask with Nitrogen/Argon if you are working on a multi-gram scale [2].

Q: How do I remove unreacted 5-bromo-2-hydroxy-3-methoxybenzaldehyde (the starting phenol)? A: Recrystallization alone may not fully remove the phenol if the solubility is similar.[1]

  • Pre-treatment: Before recrystallization, dissolve the crude solid in EtOAc and wash with 1M NaOH (cold). The phenol will deprotonate and move to the aqueous layer, while your product (the isopropoxy ether) remains in the organic layer. Dry the organic layer, evaporate, then recrystallize [3].[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general purification techniques and solvent choices for benzaldehyde derivatives).

  • Sigma-Aldrich. (n.d.).[1] 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Specification. (Provides stability and solubility data for the parent scaffold). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Authoritative source on chemically separating phenols from neutral ethers).

Sources

stability of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Conditionally Unstable 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde is susceptible to degradation under strong basic conditions (pH > 11) or prolonged exposure to mild bases. The primary degradation pathway is the Cannizzaro reaction , leading to disproportionation into the corresponding benzyl alcohol and benzoic acid.[1] Secondary risks include aerobic oxidation accelerated by base and condensation reactions if enolizable solvents (e.g., acetone) are present.

Immediate Recommendation: Avoid aqueous strong bases (NaOH, KOH) during workup. Use buffered weak bases (saturated


) and maintain temperatures 

.

Module 1: Chemical Stability Profile

The Cannizzaro Threat

This molecule lacks


-protons (it is a non-enolizable aldehyde). In the presence of hydroxide ions (

), it cannot undergo self-aldol condensation. Instead, it undergoes the Cannizzaro reaction.[1][2]
  • Mechanism: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2] A hydride ion is then transferred to a second molecule of the aldehyde.[1][2][3]

  • Result: You lose 100% of your aldehyde, converting it into a 50:50 mixture of two impurities:

    • Reduced: 5-Bromo-2-isopropoxy-3-methoxybenzyl alcohol.

    • Oxidized: 5-Bromo-2-isopropoxy-3-methoxybenzoic acid.

Structural Influences (Expert Insight)
  • The 2-Isopropoxy Effect (Steric Shielding): The bulky isopropoxy group at the ortho position provides significant steric hindrance compared to a methoxy or hydroxy group. This slows down the initial nucleophilic attack at the carbonyl carbon, making this molecule kinetically more stable than 5-bromo-2-methoxybenzaldehyde. However, it does not render it immune to strong bases or high temperatures.

  • The 5-Bromo Effect (Electronic Activation): The bromine atom is electron-withdrawing (Inductive effect,

    
    ). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (by 
    
    
    
    or water) compared to unsubstituted benzaldehyde.
Degradation Pathway Visualization

Cannizzaro Aldehyde Target Aldehyde (5-Br-2-OiPr-3-OMe) Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral + OH- Base Strong Base (OH-) Base->Tetrahedral Products Disproportionation Products Tetrahedral->Products Hydride Transfer (Rate Limiting) Alcohol Benzyl Alcohol (Impurity A) Products->Alcohol Acid Benzoic Acid (Impurity B) Products->Acid

Figure 1.1: The Cannizzaro disproportionation pathway, the primary instability mode in base.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues encountered during synthesis or workup.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Yield (<50%) Cannizzaro ReactionStrong base (NaOH/KOH) caused disproportionation. 50% of material becomes acid (water-soluble) and is lost in aqueous waste.Switch to Saturated

for neutralization. Do not exceed pH 9.
New Spot on TLC (

)
Oxidation to AcidBenzaldehydes oxidize in air to benzoic acids. Base catalyzes this autoxidation.Work under

or Ar atmosphere. Degas basic solutions before use.
Oily Product (Low MP) Solvent CondensationUsed Acetone or MEK with base. Aldehyde reacted with solvent (Claisen-Schmidt).[4]NEVER use ketone solvents with base. Use DCM, THF, or Toluene.
Yellowing of Solid Schiff Base FormationTrace amines (from ammonium salts or dirty glassware) reacted with aldehyde.Acid wash glassware. Ensure no primary amines are present in buffers.

Module 3: Experimental Protocols

Recommended Neutralization/Workup Protocol

Standard Operating Procedure (SOP) for isolating the aldehyde from acidic reaction mixtures.

Objective: Neutralize acid without triggering Cannizzaro degradation.

  • Cooling: Cool the reaction mixture (organic phase) to 0–5°C in an ice bath.

  • Quenching: Slowly add Saturated Sodium Bicarbonate (

    
    )  solution.
    
    • Why?

      
       is a weak base (pH ~8.5). It is strong enough to neutralize mineral acids but too weak to drive the Cannizzaro reaction rapidly at low temperatures.
      
  • Phase Separation: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer with Brine (Saturated NaCl) to remove residual water and base.

  • Drying: Dry over Anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    as a drying agent (too basic).
  • Concentration: Evaporate solvent at < 40°C . High heat can promote degradation.[5]

Stability Decision Tree

DecisionTree Start Is Base Required? Type Select Base Type Start->Type Strong Strong Base (NaOH, KOH, LiOH) Type->Strong Weak Weak/Organic Base (NaHCO3, Et3N, Pyridine) Type->Weak Cond1 Temp > 20°C? Strong->Cond1 Cond2 Reaction Time > 1h? Weak->Cond2 Risk1 HIGH RISK Cannizzaro Likely Cond1->Risk1 Yes Risk2 MODERATE RISK Monitor by TLC Cond1->Risk2 No (Keep Cold) Cond2->Risk2 Yes Safe STABLE Proceed Cond2->Safe No

Figure 3.1: Operational decision tree for handling the aldehyde in basic media.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) for a Williamson Ether Synthesis on the phenol group if I deprotect the aldehyde first? 
A:  Proceed with caution. While 

in Acetone/DMF is standard for phenols, the presence of the aldehyde poses a risk.
  • Risk:[6] In acetone,

    
     can catalyze the condensation of acetone with your aldehyde (Aldol-like).
    
  • Solution: Use Acetonitrile (MeCN) or DMF as the solvent instead of acetone. Keep the temperature moderate (< 60°C).

Q2: I see a solid precipitate forming during aqueous NaOH wash. What is it? A: This is likely the Sodium Salt of the Benzoic Acid derivative (5-bromo-2-isopropoxy-3-methoxybenzoate). If you used NaOH, you likely triggered the Cannizzaro reaction.[1][3][7] The acid product forms a salt and precipitates or stays in the water layer. Acidify the aqueous layer to check; if a solid precipitates, your aldehyde was oxidized/disproportionated.

Q3: Is the 5-Bromo group stable to base? A: Generally, yes. The aryl bromide is stable to aqueous bases (NaOH/KOH) at moderate temperatures. It will not undergo nucleophilic aromatic substitution (


) easily because the ring is not sufficiently electron-deficient (the alkoxy groups are electron-donating). However, avoid Lithium bases  (n-BuLi), which will cause Lithium-Halogen exchange at the bromine position.

References

  • Cannizzaro, S. (1853).[1] "Ueber den der Benzoësäure entsprechenden Alkohol." Liebigs Annalen, 88, 129–130. (Foundational mechanism of aldehyde disproportionation in base).[3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Reactions of Carbonyl Compounds).

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-2-methoxybenzaldehyde. (Analogous stability data for the 2-methoxy variant).[4][8]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aldehyde purification and handling).

Sources

Technical Support Center: Minimizing Debromination Side Reactions in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of debromination in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately minimize this yield-reducing side reaction.

Troubleshooting Guide: A-to-Z of Debromination Issues

This section is designed to address specific problems you might be encountering in your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: I'm observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?

The formation of a debrominated byproduct in a Suzuki-Miyaura coupling is a common issue that can significantly lower the yield of your desired product.[1] This side reaction, often referred to as hydrodebromination or reductive debromination, involves the replacement of the bromine atom with a hydrogen atom.[1] The primary culprits for this unwanted transformation are typically related to the reaction conditions and the choice of reagents.

Underlying Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination.[1] The additional thermal energy can promote pathways leading to the undesired byproduct.

    • Solution: Attempt the reaction at a lower temperature. Start with a modest temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, a gradual increase in temperature may be necessary, but avoid excessive heat.[1]

  • Inappropriate Base Selection: The strength and type of base are critical. Strong bases can sometimes promote side reactions, including debromination.[1]

    • Solution: Screen a variety of bases. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally a good starting point as they are milder.[1] If carbonates are ineffective, phosphate bases such as potassium phosphate (K₃PO₄) can be a viable alternative.[1] In some cases, weaker bases are preferable to minimize debromination.[1]

  • Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway that leads to debromination.[1]

    • Solution: Experiment with different phosphine ligands. While bulky, electron-rich ligands are often excellent for promoting the desired coupling, a less electron-donating ligand might be necessary to disfavor the hydrodehalogenation pathway.[1] Consider using a pre-catalyst to ensure a clean and efficient generation of the active catalytic species.

  • Presence of Hydride Sources: Impurities in your reagents or solvent that can act as hydride donors are a direct source for the hydrogen atom in the debrominated byproduct.

    • Solution: Ensure all your reagents and solvents are of high purity and anhydrous. Use freshly distilled solvents and high-quality reagents to minimize potential hydride contaminants.

Below is a troubleshooting workflow to systematically address debromination in Suzuki-Miyaura reactions:

Caption: Troubleshooting workflow for minimizing debromination.

Q2: My Heck coupling reaction is primarily yielding the debrominated arene. How can I favor the desired vinylated product?

In Heck couplings, debromination can be a significant competing reaction, especially when using certain organic bases.[1] The mechanism of debromination in this context often involves the base acting as a hydride donor.

Key Factors and Mitigation Strategies:

  • Choice of Base: Organic bases like triethylamine (Et₃N) can be problematic as they can act as hydride donors, leading to the reductive debromination of the aryl bromide.[1]

    • Solution: Switch to an inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred as they are less likely to be a source of hydrides.[1]

  • Reaction Temperature: As with other palladium-catalyzed couplings, high temperatures can favor debromination.[1]

    • Solution: Lower the reaction temperature. Many Heck reactions can proceed efficiently at temperatures ranging from room temperature to 80 °C.[1]

  • Solvent Selection: The solvent can influence the reaction pathway. Protic solvents can potentially serve as a proton source for hydrodehalogenation.

    • Solution: Use aprotic solvents. Toluene, dioxane, and tetrahydrofuran (THF) are generally good choices as they minimize potential proton sources.[1]

  • Ligand Effects: The ligand on the palladium catalyst can influence the relative rates of the desired Heck coupling versus the undesired debromination.

    • Solution: If using electron-rich, bulky phosphines, consider switching to less electron-donating ligands which may disfavor the hydrodehalogenation pathway.[1]

Here is a decision tree to guide you through troubleshooting debromination in Heck reactions:

Heck_Troubleshooting start Debromination in Heck Reaction base_check Is an organic base (e.g., Et3N) used? start->base_check switch_base Switch to an inorganic base (e.g., K2CO3, K3PO4) base_check->switch_base Yes lower_temp Lower the reaction temperature base_check->lower_temp No switch_base->lower_temp solvent_check Use an aprotic solvent (e.g., Toluene, Dioxane) lower_temp->solvent_check ligand_eval Evaluate the phosphine ligand solvent_check->ligand_eval end Desired Heck product favored ligand_eval->end

Caption: Logical steps to address debromination in Heck reactions.

Q3: I am struggling with debromination in a Buchwald-Hartwig amination. What specific parameters should I investigate?

Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is not immune to debromination side reactions. The delicate balance of the catalytic cycle can be perturbed by several factors, leading to the undesired byproduct.

Troubleshooting Checklist:

  • Catalyst System Evaluation: The choice of both the palladium precursor and the phosphine ligand is paramount.[2] Sterically hindered and electron-rich ligands are often necessary to facilitate the key steps of the catalytic cycle.[2]

    • Actionable Advice: If you are observing debromination, consider screening a panel of Buchwald-Hartwig ligands. Ligands like BrettPhos, XPhos, and DavePhos have shown great success in a variety of amination reactions.[3] Using a pre-catalyst can often lead to more reproducible results.

  • Base Re-evaluation: The base is crucial for deprotonating the amine and influencing the overall reaction efficiency.[2] While strong, non-nucleophilic bases are typically used, the optimal choice is substrate-dependent.[2]

    • Actionable Advice: If you are using a very strong base like sodium tert-butoxide, consider switching to a slightly weaker base like cesium carbonate or potassium phosphate to see if this reduces the amount of debromination.

  • Solvent Purity and Type: The reaction is highly sensitive to the purity of the solvent. The solvent must be anhydrous and capable of dissolving all reagents.[2]

    • Actionable Advice: Ensure you are using a freshly dried and degassed solvent. Toluene, dioxane, and THF are common choices.[2]

  • Reaction Temperature Optimization: While many Buchwald-Hartwig reactions are performed at elevated temperatures, sometimes lowering the temperature can suppress side reactions.[2]

    • Actionable Advice: Try running the reaction at a lower temperature (e.g., 80 °C) and monitor for both product formation and the debrominated byproduct.

  • Inert Atmosphere: These reactions are sensitive to oxygen.[2]

    • Actionable Advice: Ensure your reaction setup is properly degassed and maintained under an inert atmosphere of argon or nitrogen throughout the experiment.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles of minimizing debromination in palladium-catalyzed couplings.

Q1: What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?

Debromination, or hydrodebromination, is a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. While the exact mechanism can vary depending on the specific reaction conditions, a common pathway involves the formation of a palladium-hydride species.

Simplified Mechanistic Overview:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-Br).[3][4]

  • Formation of a Palladium-Hydride: A palladium-hydride species (LₙPd-H) can be formed through various pathways, such as the reaction of the palladium complex with a hydride source present in the reaction mixture (e.g., impurities, certain bases, or solvents).[5]

  • Reductive Elimination: The aryl group and the hydride on the palladium center can then undergo reductive elimination to form the debrominated arene (Ar-H) and regenerate a Pd(0) species that can re-enter the catalytic cycle.[5]

The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling cycle and where debromination can occur:

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Ar-Pd(II)-Br(L_n) OxAdd->PdII_ArBr Transmetalation Transmetalation (R-M) PdII_ArBr->Transmetalation Debromination Debromination Pathway PdII_ArBr->Debromination PdII_ArR Ar-Pd(II)-R(L_n) Transmetalation->PdII_ArR ReductiveElimination Reductive Elimination PdII_ArR->ReductiveElimination ReductiveElimination->Pd0 Product Ar-R ReductiveElimination->Product Debromination->Pd0 ArH Ar-H (Byproduct) Debromination->ArH PdH PdH->Debromination

Caption: Generalized catalytic cycle showing the debromination side reaction.

Q2: How do the electronic and steric properties of phosphine ligands influence debromination?

Phosphine ligands are crucial in modulating the reactivity and stability of the palladium catalyst.[3] Their electronic and steric properties can significantly impact the propensity for debromination.

  • Electronic Properties: Electron-donating ligands increase the electron density on the palladium center. This can facilitate oxidative addition but may also promote the undesired reductive elimination of the aryl-hydride species, leading to debromination.[1] Conversely, less electron-donating ligands can disfavor this hydrodehalogenation pathway.[1]

  • Steric Properties: Bulky or sterically demanding ligands can promote reductive elimination.[6] While this is generally desirable for the final product-forming step, it can also accelerate the reductive elimination leading to the debrominated byproduct if a palladium-hydride intermediate is present.

Ligand Selection Summary Table:

Ligand PropertyEffect on DebrominationRationale
High Electron Density Can increasePromotes reductive elimination of the aryl-hydride species.[1]
Low Electron Density Can decreaseDisfavors the hydrodehalogenation pathway.[1]
High Steric Bulk Can increasePromotes reductive elimination in general.[6]
Low Steric Bulk Can decreaseMay slow down the reductive elimination step.
Q3: Which solvents are generally preferred to minimize debromination, and why?

The choice of solvent can have a profound effect on the reaction outcome.[7][8][9] For minimizing debromination, the key is to avoid solvents that can act as a source of protons or hydrides.

  • Aprotic Solvents: These are generally the preferred choice.[1] Solvents like toluene, dioxane, and tetrahydrofuran (THF) are relatively inert and less likely to participate in the reaction as a hydride or proton source.

  • Protic Solvents: Solvents with acidic protons, such as alcohols or water, should be used with caution as they can potentially facilitate hydrodebromination. However, in some specific protocols, aqueous conditions are employed successfully, often with carefully chosen ligands and bases.[3][10][11]

  • Amide Solvents: Solvents like dimethylformamide (DMF) can sometimes be oxidized by Pd(II) species, which can influence the catalytic cycle.[7]

General Solvent Recommendations:

Solvent ClassExamplesSuitability for Minimizing Debromination
Aprotic, Non-polar Toluene, BenzeneGenerally good
Aprotic, Polar Dioxane, THF, AcetonitrileGenerally good, but purity is critical
Protic Water, AlcoholsUse with caution; can be a proton source
Amide DMF, DMAcCan have complex roles; use judiciously

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to reduce the formation of the debrominated byproduct.

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[1]

References

  • Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Angewandte Chemie International Edition, 47(27), 5075–5078. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Mori, K., & Akiyama, M. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9786–9796. [Link]

  • Uemura, T., Satoh, T., & Miura, M. (2010). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 75(20), 7044–7047. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dunn, P. J. (2012). Greener Approaches to Cross-Coupling. In Green Chemistry in the Pharmaceutical Industry (pp. 257–286). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Li, B.-J., & Shi, Z.-J. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 52(1), 143–157. [Link]

  • Moody, C. J., & Morrell, A. J. (2000). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 41(42), 8087–8090. [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations. Retrieved from [Link]

  • Akintan, O. S., & Omondi, B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246–5270. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(21), 10597–10603. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gensch, T., & Glorius, F. (2018). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 8(12), 11488–11496. [Link]

  • Mambanda, A., & Darkwa, J. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(10), 11624–11637. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • American Chemical Society. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. Retrieved from [Link]

  • Macmillan Group. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Retrieved from [Link]

  • American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry, 327, 1–32. [Link]

  • National Center for Biotechnology Information. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • ResearchGate. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... Retrieved from [Link]

  • American Chemical Society. (2012). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. Retrieved from [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • CaltechTHESIS. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • American Chemical Society. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde , a critical intermediate often employed in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2][3][4]

In drug development, the primary challenge with this intermediate is confirming the complete O-alkylation of the starting material (5-bromo-2-hydroxy-3-methoxybenzaldehyde) and ensuring no regioisomeric impurities are present.[1][2][4] This guide objectively compares the spectral signature of the target product against its primary alternative (the unreacted precursor) to establish a self-validating purity protocol.[1][2][3][4]

Structural Context & Theoretical Shift Logic

The molecule consists of a benzaldehyde core with three distinct substituents.[1][2][3][4][5] Understanding the electronic effects of these groups is essential for accurate assignment.[1][2][3][4]

  • Aldehyde (-CHO, C1): Strong electron-withdrawing group (EWG); deshields ortho protons.[1][2][3][4]

  • Isopropoxy (-OiPr, C2): Electron-donating group (EDG) via resonance; steric bulk influences the rotation of the aldehyde.[1][2][3][4]

  • Methoxy (-OMe, C3): EDG; distinct singlet.[1][2][3][4]

  • Bromine (-Br, C5): Weakly deactivating; heavy atom effect.[1][2][3][4]

Substitution Pattern: The 2,3,5-substitution leaves protons at positions C4 and C6 .[1][3][4] These protons are meta to each other, leading to a characteristic coupling constant (J ≈ 2.0–2.5 Hz).[1][3]

Comparative Analysis: Target Product vs. Alternatives

The following table contrasts the target molecule with its specific "Alternative"—the starting material (Precursor). This comparison is the standard method for monitoring reaction progress (IPC - In-Process Control).[1][2][3][4]

Table 1: Spectral Comparison (Target vs. Precursor)

Solvent: CDCl₃, 400 MHz

FeatureTarget Product (5-Bromo-2-isopropoxy...)[1][2][3][4][6]Alternative / Precursor (5-Bromo-2-hydroxy...)[1][2][3][4]Diagnostic Value
Aldehyde Proton ~10.2 - 10.4 ppm (Singlet)~9.8 - 9.9 ppm (Singlet)Shift Change: The alkylation of the ortho-oxygen usually causes a downfield shift in the CHO signal due to loss of H-bonding.[1][2][3][4]
Phenolic -OH Absent ~11.0 ppm (Broad Singlet)Primary Purity Indicator: Disappearance confirms O-alkylation.[1][2][3][4]
Isopropoxy -CH ~4.60 ppm (Septet, J=6 Hz)Absent Confirmation of Identity: Unique to the product.
Isopropoxy -CH₃ ~1.35 ppm (Doublet, J=6 Hz)Absent Confirmation of Identity: Distinct high-field doublet (6H).[1][2][3][4]
Methoxy -OCH₃ ~3.85 ppm (Singlet)~3.90 ppm (Singlet)Reference Peak: Remains relatively stable; useful for integration normalization.[1][2][3][4]
Aromatic H6 ~7.60 ppm (Doublet, J~2Hz)~7.30 - 7.40 ppm Ortho Effect: H6 is ortho to CHO.[1][2][3][4] Alkylation at C2 changes the shielding cone.[1][2][3][4]
Aromatic H4 ~7.20 ppm (Doublet, J~2Hz)~7.15 ppm Meta Coupling: Confirms the 2,3,5-substitution pattern (H4 and H6 are meta).[1][3]

Critical Insight: In the precursor (2-hydroxy), the phenolic proton often forms an intramolecular hydrogen bond with the aldehyde oxygen.[3] Alkylating this position (forming the isopropoxy) breaks this H-bond, causing a significant shift in the aldehyde proton and often rotating the carbonyl group, which affects the chemical shift of H6.[2][3]

Detailed Experimental Protocol

To ensure reproducibility and spectral integrity, follow this "Self-Validating" protocol.

Sample Preparation[1][2][3][4][7][8][9]
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Use 0.6 mL of CDCl₃ (Deuterated Chloroform).

    • Note: CDCl₃ is preferred over DMSO-d₆ for this compound because DMSO is hygroscopic and its water peak (3.33 ppm) can sometimes overlap with methoxy signals or obscure impurity integration.[1][2][3][4]

  • Filtration: If the solution is cloudy (inorganic salts from the alkylation), filter through a small plug of glass wool into the NMR tube.[1]

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).[1][2][3][4]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton)[1][3][4]

  • Number of Scans (NS): 16 (Sufficient for >10 mg)[1]

  • Relaxation Delay (D1): ≥ 1.0 second (Ensure accurate integration of the aldehyde proton).

  • Spectral Width: -2 to 14 ppm (To capture any residual Phenolic OH).[1][2][3][4]

Decision Logic & Visualization

The following diagram outlines the logical workflow for a researcher interpreting the spectrum to validate the synthesis.

NMR_Analysis_Flow Start Start: Acquire 1H NMR (CDCl3) Check_CHO Step 1: Locate Aldehyde (-CHO) Region: 10.0 - 10.5 ppm Start->Check_CHO Check_Isopropyl Step 2: Check Aliphatic Region Look for Septet (~4.6) & Doublet (~1.3) Check_CHO->Check_Isopropyl Decision_Isopropyl Isopropoxy Signals Present? Check_Isopropyl->Decision_Isopropyl Check_OH Step 3: Check Phenolic Region Look for Broad Singlet (~11.0 ppm) Decision_Isopropyl->Check_OH Yes Result_Fail_Start FAILURE: No Reaction Material is Starting Precursor Decision_Isopropyl->Result_Fail_Start No Decision_OH Phenolic -OH Present? Check_OH->Decision_OH Result_Success VALIDATION SUCCESS Product is 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde Decision_OH->Result_Success No Result_Fail_Mix FAILURE: Incomplete Reaction Mixture of Product & Precursor Decision_OH->Result_Fail_Mix Yes

Figure 1: Decision tree for validating the O-alkylation of 5-bromovanillin derivatives via 1H NMR.

Troubleshooting & Common Artifacts

When analyzing the spectrum, researchers may encounter "ghost" peaks.[1] Use this reference to distinguish artifacts from impurities.

  • Water Peak (CDCl₃): Appears at ~1.56 ppm .[1][2][3][4]

    • Conflict: Can overlap with the Isopropyl doublet (~1.35 ppm).[1][3][4]

    • Solution: Use dry CDCl₃ or add a drop of D₂O (shakes the water peak away).[1][3][4]

  • Grease: High vacuum grease appears at 0.07 ppm and 1.26 ppm .[1][2][3][4]

    • Conflict: The 1.26 ppm grease peak is dangerously close to the Isopropyl methyl doublet (~1.35 ppm).[1][3][4]

    • Verification: Check the integration.[1][2][3][4][5] The Isopropyl doublet should integrate to exactly 6H relative to the Aldehyde 1H.[1][2][3][4] If it is 7H or 8H, you likely have grease contamination.[1][4]

  • Rotamers: Bulky ortho-substituents (like isopropoxy) can sometimes restrict rotation of the aldehyde group, leading to broadened signals at low temperatures.[1][2][3][4] At room temperature (298K), signals should be sharp.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262238, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted ¹³C NMR chemical shifts for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages high-quality computational prediction tools and compares the theoretical data with experimental values from structurally analogous compounds. This approach offers valuable insights into the electronic environment of each carbon atom, guided by the fundamental principles of nuclear magnetic resonance spectroscopy.

The Crucial Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, ¹³C NMR spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom, thus simplifying spectral interpretation. The chemical shift of each carbon is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure.[2] For complex molecules such as 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde, ¹³C NMR is critical for confirming the substitution pattern on the aromatic ring and the identity of the attached functional groups.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde were calculated using advanced computational algorithms that consider the effects of various substituents on the carbon skeleton. The predicted values are presented in Table 1.

Carbon AtomPredicted Chemical Shift (ppm)
C=O189.5
C-2157.8
C-3153.2
C-1131.5
C-6129.1
C-4118.7
C-5115.9
O-CH(CH₃)₂72.4
O-CH₃56.3
O-CH(CH₃)₂22.1
Table 1: Predicted ¹³C NMR chemical shifts for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde.

Comparative Analysis with Structurally Related Compounds

To validate the predicted chemical shifts, a comparison with experimental data from structurally similar compounds is essential. Table 2 presents a comparison of the predicted values for our target molecule with experimental data for 3-methoxybenzaldehyde and other relevant substituted aromatic compounds.

Carbon Atom5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (Predicted)3-Methoxybenzaldehyde (Experimental)[3][4]2-Methoxybenzaldehyde (Experimental)[5]4-Isopropoxy-3-methoxybenzaldehyde (Experimental)[6]
C=O 189.5~192189.9~191
Aromatic C-O 157.8 (C-2), 153.2 (C-3)~160161.8~150-155
Aromatic C-Br 115.9 (C-5)---
Aromatic CH 129.1 (C-6), 118.7 (C-4)~112-130~111-136~110-127
Aromatic C-CHO 131.5 (C-1)~138~125~130
OCH₃ 56.3~5555.6~56
O-CH(CH₃)₂ 72.4--~71
O-CH(CH₃)₂ 22.1--~22
Table 2: Comparison of predicted ¹³C NMR chemical shifts with experimental data for analogous compounds.

Discussion of Substituent Effects

The predicted chemical shifts can be rationalized by considering the electronic effects of the various substituents on the benzaldehyde core.

  • Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde is significantly deshielded due to the electronegativity of the oxygen atom and the sp² hybridization, resulting in a chemical shift in the far downfield region (~190-200 ppm).[7] This is consistent with our predicted value of 189.5 ppm. The aldehyde group also withdraws electron density from the aromatic ring through resonance and inductive effects, influencing the chemical shifts of the ring carbons.

  • Isopropoxy (-OCH(CH₃)₂) and Methoxy (-OCH₃) Groups: These alkoxy groups are electron-donating through resonance, which increases the electron density at the ortho and para positions. However, the oxygen atoms are also electronegative, leading to an inductive electron-withdrawing effect. For carbons directly attached to the oxygen (C-2 and C-3), the strong deshielding effect of the oxygen atom dominates, leading to downfield shifts (157.8 and 153.2 ppm, respectively). The methoxy carbon appears at a typical value of 56.3 ppm.[5] The isopropoxy group introduces a methine carbon around 72.4 ppm and methyl carbons around 22.1 ppm.[6]

  • Bromo (-Br) Group: The bromine atom is electronegative and inductively withdraws electron density, which should deshield the attached carbon (C-5). However, it can also weakly donate electron density through resonance. The net effect of halogens on the chemical shift of the attached aromatic carbon can be complex. The predicted value of 115.9 ppm for C-5 is in the expected region for a carbon bearing a bromine atom.

The interplay of these electronic effects from multiple substituents leads to the specific chemical shift values for each aromatic carbon, providing a unique spectroscopic signature for the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for acquiring a ¹³C NMR spectrum of a solid sample like 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for a ¹³C experiment. This typically includes:

      • A spectral width of ~250 ppm.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration and the spectrometer's sensitivity).

      • Proton decoupling to simplify the spectrum to single lines for each carbon.

      • A relaxation delay of 1-2 seconds to allow for full relaxation of the carbon nuclei between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks if desired, although integration in ¹³C NMR is not always straightforwardly proportional to the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE).

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde with the carbon numbering used in this guide.

Figure 1: Molecular structure of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde with carbon numbering.

Conclusion

This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde based on computational prediction and comparison with experimental data from analogous compounds. The analysis of substituent effects offers a rational basis for understanding the predicted spectrum. The detailed experimental protocol provides a practical framework for researchers to acquire their own high-quality ¹³C NMR data for this and similar molecules. This combined theoretical and practical approach is invaluable for the unambiguous structural confirmation of complex organic compounds in a research and development setting.

References

Sources

Comparative Guide: MS Fragmentation Profiling of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

[1][2][3]

Executive Summary

This technical guide provides a structural elucidation framework for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS: 101417-33-8), a critical intermediate in the synthesis of bioactive pharmaceutical scaffolds (e.g., kinase inhibitors, vanilloid receptor modulators).[1][2]

In drug development, distinguishing this intermediate from its de-alkylated impurities (e.g., 5-bromo-vanillin derivatives) is paramount.[1][2] This guide compares the Electron Ionization (EI) fragmentation pattern of the target compound against its primary degradation product, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde , establishing a self-validating identification protocol.[1][2]

Structural Analysis & Theoretical Fragmentation

The mass spectral signature of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde is governed by the interplay between the labile isopropyl ether, the directing bromine atom, and the aldehyde functionality.[1][2]

Mechanistic Insight: The Ortho-Effect

Unlike simple aromatic ethers, the 2-isopropoxy group is positioned ortho to the aldehyde.[1][2] This proximity facilitates a specific McLafferty-like rearrangement (or ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


1

This pathway is energetically favorable compared to simple bond homolysis, making the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1
Key Fragmentation Pathways
  • Molecular Ion (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  The parent ion appears as a characteristic doublet at m/z 272  and 274  (1:1 intensity ratio) due to the 
    
    
    and
    
    
    isotopes.
  • Primary Fragmentation (Diagnostic):

    • Loss of Propene (M - 42): The isopropoxy group undergoes rearrangement to yield the radical cation of the corresponding phenol at m/z 230/232 .

    • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -Cleavage (M - 43):  Direct loss of the isopropyl radical (
      
      
      ) yields a cation at m/z 229/231 .[1]
  • Secondary Fragmentation:

    • Loss of Carbonyl (M - 42 - 29): The aldehyde group is lost from the phenol ion, yielding m/z 201/203 .[1][2]

    • Loss of Methyl (M - 15): Cleavage of the methoxy group (minor pathway compared to isopropoxy loss).[1][2]

Comparative Analysis: Target vs. Impurity

Objective: Differentiate the target intermediate from its hydrolysis product, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Bromovanillin derivative).[1][2]

FeatureTarget Compound (5-Bromo-2-isopropoxy-3-methoxybenzaldehyde)Alternative / Impurity (5-Bromo-2-hydroxy-3-methoxybenzaldehyde)Differentiation Logic
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


Target has +

(Propene) moiety.[1][3]
Molecular Ion (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
m/z 272 / 274 (Doublet)m/z 230 / 232 (Doublet)Presence of 272 confirms alkylation. Absence of 272 indicates degradation.
Base Peak (Predicted) m/z 230 (Phenol radical cation)m/z 230 (Molecular ion)The fragment of the Target matches the parent of the Impurity.
Diagnostic Loss ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

m = 42 Da
(Loss of Propene)

m = 29 Da
(Loss of CHO)
Target shows specific transition

. Impurity shows ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

.
Isotope Pattern 1:1 (

)
1:1 (

)
Both retain Br signature until deep fragmentation.

Scientist's Note: If your spectrum shows a base peak at 230 but no signal at 272, your sample has likely undergone thermal de-alkylation in the injection port or is chemically degraded. Lowering the injector temperature can verify if the de-alkylation is instrumental (thermal) or intrinsic (chemical).

Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation tree, highlighting the critical transitions used for structural confirmation.

FragmentationPathwayscluster_legendKey MechanismM_IonMolecular Ion (M+)m/z 272 / 274(Target)Frag_PhenolPhenol Radical Cationm/z 230 / 232(Base Peak / Impurity Parent)M_Ion->Frag_Phenol- Propene (42 Da)(McLafferty Rearrangement)Frag_CationCation (Alpha Cleavage)m/z 229 / 231M_Ion->Frag_Cation- Isopropyl Radical (43 Da)Frag_DeformylDe-formylated Ionm/z 201 / 203Frag_Phenol->Frag_Deformyl- CHO (29 Da)Frag_PhenylPhenyl Cationm/z ~122 / 124Frag_Phenol->Frag_Phenyl- CO / Ring DegradationFrag_Deformyl->Frag_Phenyl- Br (79/81 Da)TextThe transition 272 -> 230 is diagnosticfor the isopropoxy group.

Caption: Fragmentation tree of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde showing the diagnostic loss of propene (42 Da) via McLafferty rearrangement.

Experimental Protocol: GC-MS Validation

To replicate these results and validate the compound's identity, follow this self-validating protocol.

Scope: Qualitative identification and impurity profiling.

Instrument Parameters
  • System: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer (e.g., Agilent 7890/5977).

  • Column: HP-5ms or DB-5 (30 m x 0.25 mm, 0.25 µm film).[1][2]

  • Inlet: Split mode (20:1), Temperature: 220°C .

    • Critical: Do not exceed 250°C to prevent thermal degradation of the ether linkage inside the liner.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).[2] Avoid methanol to prevent acetal formation with the aldehyde.

  • Temperature Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Acquisition:

    • Mode: Electron Ionization (EI) at 70 eV.[2][4]

    • Scan Range: m/z 40–400.[2]

    • Solvent Delay: 3.0 min.[2]

Data Interpretation Steps (Self-Validating)
  • Check for M+: Look for the doublet at 272/274 .[2] If absent, check the peak at 230/232 .

    • Decision: If only 230/232 is present, the synthesis failed (alkylation incomplete) or the sample degraded.

  • Verify Isotope Ratio: The intensity of m/z 272 should be approximately equal to m/z 274 (within 10% error) confirming one Bromine atom.[2]

  • Confirm Isopropoxy: Extract ion chromatogram (EIC) for m/z 272. The peak must co-elute with the fragment ion m/z 230.

References
  • NIST Mass Spectrometry Data Center. (2025).[2] Electron Ionization Mass Spectrum of 5-bromo-2-methoxybenzaldehyde (Analog). National Institute of Standards and Technology.[2] Retrieved from [Link][2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text validating McLafferty rearrangement in alkyl aryl ethers).

Comparative Reactivity Guide: Isopropoxy vs. Methoxy Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of Isopropoxy vs. Methoxy Benzaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the reactivity differences between isopropoxy (-OiPr) and methoxy (-OMe) benzaldehyde derivatives. While electronically similar, these two functional groups diverge significantly in steric demand and deprotection lability. This distinction is critical for rational drug design, particularly when optimizing metabolic stability (LogP) or designing orthogonal protecting group strategies.

FeatureMethoxy (-OMe) DerivativeIsopropoxy (-OiPr) DerivativeKey Differentiator
Electronic Effect Strong EDG (+M >> -I)Strong EDG (+M >> -I)Negligible difference
Steric Bulk Low (A-value ~0.55)High (A-value ~0.76)High: Impacts ortho reactivity
Lipophilicity (LogP) Lower (~1.6 for p-isomer)Higher (~2.6 for p-isomer)High: Membrane permeability
Deprotection Requires harsh Lewis acids (BBr₃) or nucleophilesLabile to mild Lewis acids (AlCl₃)High: Orthogonal cleavage possible
Aldehyde Reactivity Standard for deactivated systemsRetarded if ortho-substitutedSteric blocking of nucleophile
Electronic vs. Steric Analysis
Electronic Effects: The Baseline

Both methoxy and isopropoxy groups function as strong Electron Donating Groups (EDGs). They donate electron density into the benzene ring primarily through resonance (+M effect) of the oxygen lone pair, which overrides the inductive electron withdrawal (-I) of the oxygen atom.[1]

  • Impact on Aldehyde: Both groups deactivate the aldehyde carbonyl toward nucleophilic attack (relative to unsubstituted benzaldehyde) by increasing electron density at the carbonyl carbon.

  • Comparison: The inductive difference between a methyl and an isopropyl group is chemically insignificant in this context. Therefore, para-substituted derivatives (e.g., p-anisaldehyde vs. 4-isopropoxybenzaldehyde) exhibit nearly identical electronic profiles.

Steric Effects: The Divergence

The isopropyl group creates a significantly larger steric exclusion zone than the methyl group. This effect is positional:

  • Para/Meta Position: Steric bulk points away from the reaction center (CHO), having minimal kinetic impact.

  • Ortho Position: The isopropyl group creates a "steric wall," hindering the approach of nucleophiles (like Grignard reagents or hydride donors) to the carbonyl carbon.

StericComparison cluster_0 Ortho-Methoxy (Minimal Hindrance) cluster_1 Ortho-Isopropoxy (High Hindrance) OMe Methoxy Group (Small Rotational Cone) Nu1 Nucleophile Attack (Fast) OiPr Isopropoxy Group (Large Rotational Cone) Nu2 Nucleophile Attack (Slow/Blocked) OiPr->Nu2 Steric Clash

Figure 1: Steric impact of ortho-alkoxy substituents on nucleophilic attack at the aldehyde.

Reactivity Case Study: Ether Cleavage (Deprotection)

This is the most chemically exploitable difference. Isopropyl aryl ethers can be cleaved under conditions that leave methyl aryl ethers intact, allowing for orthogonal deprotection strategies .

  • Methoxy Cleavage: Typically proceeds via an SN2 mechanism. Requires strong, small nucleophiles (e.g., I⁻, RS⁻) or harsh Lewis acids (BBr₃) to attack the methyl carbon.

  • Isopropoxy Cleavage: Can proceed via an SN1-like mechanism due to the stability of the isopropyl carbocation (or transition state). This allows cleavage by milder Lewis acids like AlCl₃ or dilute BCl₃, often sparing the methyl ether.

Protocol: Selective Dealkylation of Isopropoxy Benzaldehydes

Objective: Selectively remove an isopropyl group in the presence of a methoxy group.

Materials:

  • Substrate: 3-isopropoxy-4-methoxybenzaldehyde (Isovanillin isopropyl ether)

  • Reagent: Aluminum Chloride (AlCl₃) anhydrous

  • Solvent: Nitromethane (CH₃NO₂) or Dichloromethane (DCM)

  • Quench: 1M HCl, Ice

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous Nitromethane (0.2 M concentration).

    • Note: Nitromethane moderates the Lewis acidity of AlCl₃, preventing "runaway" demethylation.

  • Addition: Cool the solution to 0°C. Add AlCl₃ (1.2 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).

    • Observation: The isopropoxy cleavage is typically complete within 1-2 hours. The methoxy group usually remains stable for up to 6-8 hours under these conditions.

  • Quench: Pour the reaction mixture into an ice/1M HCl slurry. Stir vigorously for 15 minutes to break aluminum complexes.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

CleavageMechanism Start Aryl-O-iPr (Isopropoxy) Complex AlCl3 Coordination (Oxonium Complex) Start->Complex + AlCl3 TS Transition State (C-O Bond Weakening) Complex->TS Path1 SN1 Pathway (Stable iPr+ Cation) TS->Path1 Isopropoxy (Favored) Path2 SN2 Pathway (Nucleophilic Attack on Me) TS->Path2 Methoxy (Disfavored with mild LA) Product Phenol + Isopropyl Chloride Path1->Product

Figure 2: Mechanistic divergence allowing selective cleavage of isopropyl ethers over methyl ethers.

Physical Properties & Drug Design Implications

When substituting methoxy for isopropoxy in a lead compound, the physicochemical profile changes drastically.

Table 1: Physicochemical Comparison

Property4-Methoxybenzaldehyde4-IsopropoxybenzaldehydeImplication
Molecular Weight 136.15 g/mol 164.20 g/mol Slight increase in size.
LogP (Lipophilicity) ~1.6~2.6+1.0 Log unit increase. Increases membrane permeability but decreases aqueous solubility.
Boiling Point 248°C~260°CHigher thermal stability.
Metabolic Stability O-demethylation (CYP450)O-dealkylation (CYP450)Isopropyl often clears slower than methyl due to steric hindrance at the oxygen.

Experimental Insight: In a matched molecular pair analysis, replacing a methoxy group with an isopropoxy group typically increases LogP by approximately 0.8–1.0 units. This is a powerful tool for medicinal chemists to modulate the lipophilicity of a polar scaffold without altering the electronic nature of the aromatic ring.

References
  • Banwell, M. G., et al. (2010). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry, 75(22). Link

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Link

  • PubChem. (2025).[3][4] Compound Summary: 4-Isopropoxybenzaldehyde (CID 250077).[3] Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for LogP and Electronic Constants).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Nucleophilic Addition Mechanisms).[1][5]

Sources

Publish Comparison Guide: Melting Point & Characterization of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characterization, specifically the melting point reference, for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS 101417-33-8), a critical intermediate in the synthesis of pharmaceutical compounds such as Voxelotor (GBT440) analogs.

Given the specialized nature of this intermediate, this guide compares it against its primary precursor, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromo-o-vanillin), to provide a robust quality control framework.

Executive Summary: The Criticality of Thermal Characterization

In the synthesis of hemoglobin modulators and BTK inhibitors, 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde serves as a scaffold-defining building block. Its purity is pivotal because the bromo moiety is often the site for subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), where impurities can poison catalysts.

While the target compound (isopropyl ether) is a low-melting solid or oil depending on purity and polymorph, its hydroxy precursor possesses a distinct, high-melting crystalline structure. This guide establishes the Precursor Melting Point as the primary "Go/No-Go" quality gate, while defining the target's characterization through comparative spectral data.

Physical Property Comparison: Target vs. Precursor

The most reliable method to validate the identity of the target is to confirm the absence of the high-melting precursor.

Table 1: Comparative Physical Specifications
FeatureTarget Compound Primary Precursor (Reference Std) Structural Isomer (Alternative)
Compound Name 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 5-Bromo-vanillin (4-OH, 3-OMe)
CAS Number 101417-33-8 5034-74-2 2973-76-4
Structure Isopropyl ether of 5-bromo-o-vanillinBrominated o-vanillin (Free Phenol)Brominated Vanillin
Melting Point Low-Melting Solid / Oil (Typically < 80 °C)125 – 129 °C (Sharp transition)164 – 166 °C
Physical Form Off-white to yellow waxy solidYellow crystalline powderWhite/Pale yellow crystals
Solubility High (DCM, EtOAc, THF)Moderate (Alcohols), Low (DCM)Moderate (Alcohols)
Key IR Peak ~1685 cm⁻¹ (Aldehyde)No OH stretch~3200 cm⁻¹ (Broad OH)~1670 cm⁻¹ (H-bonded C=O)~3200 cm⁻¹ (Broad OH)

Critical Insight: The alkylation of the 2-hydroxy group with an isopropyl moiety disrupts the strong intramolecular and intermolecular hydrogen bonding network present in the precursor. This typically results in a significant melting point depression (often >40°C drop) and increased solubility in non-polar solvents.

Experimental Protocol: Synthesis & Validation

To ensure the integrity of the melting point data, the compound must be synthesized and purified using a self-validating protocol.

Workflow: Bromination to Alkylation

The synthesis proceeds from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Step 1: Regioselective Bromination (The Quality Gate)
  • Reagents: o-Vanillin, Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate.

  • Procedure:

    • Dissolve o-vanillin in acetic acid buffered with NaOAc.

    • Add Br₂ dropwise at 15–20 °C.

    • Quench with ice water.

    • Recrystallize from Ethanol/Water (critical for MP standard).

  • Validation: The product must melt at 125–127 °C . If MP < 120 °C, significant impurities (unreacted starting material or regioisomers) are present. Do not proceed to Step 2 until this specification is met.

Step 2: O-Alkylation (Synthesis of Target)
  • Reagents: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, Isopropyl Bromide (2-Bromopropane), K₂CO₃, DMF.

  • Procedure:

    • Suspend precursor (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.

    • Add Isopropyl Bromide (1.5 eq) and heat to 60 °C for 4–6 hours.

    • Monitor by TLC (Precursor Rf ~0.4, Target Rf ~0.7 in 4:1 Hexane/EtOAc).

    • Workup: Pour into water, extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Characterization:

    • MP Check: Product should be a low-melting solid. If it remains a high-melting solid (>100 °C), the reaction is incomplete.

    • NMR Validation: Look for the disappearance of the Phenol proton (~11.0 ppm) and appearance of the Isopropyl septet (~4.6 ppm) and doublet (~1.4 ppm).

Visualization: Process & Impurity Profile

The following diagram illustrates the synthesis pathway and the critical control points (CCPs) where melting point determination acts as a "Stop/Go" decision.

SynthesisWorkflow Start o-Vanillin (MP 40-42°C) Step1 Step 1: Bromination (Br2 / AcOH) Start->Step1 Intermediate Precursor (Active) 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Step1->Intermediate QC_Gate QC GATE: MP Must be 125-127°C Intermediate->QC_Gate Validation QC_Gate->Step1 Fail (<120°C) Recrystallize Step2 Step 2: Alkylation (iPr-Br / K2CO3) QC_Gate->Step2 Pass Target TARGET PRODUCT 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (Low MP Solid / Oil) Step2->Target

Figure 1: Synthesis workflow emphasizing the Melting Point Quality Gate at the precursor stage.

Technical Analysis: Why the Melting Point Shifts

Understanding the mechanistic reason for the melting point difference allows researchers to predict behavior in analogs.

  • Hydrogen Bonding Loss: The precursor (5-Bromo-2-hydroxy-3-methoxybenzaldehyde) contains a phenolic hydroxyl group ortho to the aldehyde. This creates a strong intramolecular hydrogen bond (stabilizing the planar conformation) and allows for intermolecular hydrogen bonding in the crystal lattice, driving the MP up to ~127 °C.

  • Steric Bulk of Isopropyl: Replacing the small Hydrogen atom with a bulky Isopropyl group eliminates the H-bond donor capability. Furthermore, the isopropyl group creates steric hindrance that disrupts efficient crystal packing.

  • Result: The lattice energy decreases significantly, transforming a high-melting crystal into a low-melting waxy solid or oil.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
MP of Target is > 100 °C Significant unreacted precursor present.Re-column (Silica) or wash organic layer with 1M NaOH to remove phenol.
MP of Precursor is < 120 °C Contamination with regioisomers (e.g., 6-bromo isomer).Recrystallize from hot Ethanol.
Target is an Oil Common for isopropyl ethers; may crystallize upon standing at -20 °C.Use High Vacuum (< 1 mbar) to remove solvent traces; seed if possible.

References

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2).[1][2] Retrieved from

  • PubChem. (2025). Compound Summary: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.[1] National Library of Medicine. Retrieved from

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters, 8(3), 321–326. (Context for aldehyde intermediates in Voxelotor synthesis). Retrieved from

  • ChemicalBook. (2025). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Properties and Melting Point. Retrieved from

  • PrepChem. (2025). Synthesis of brominated benzaldehydes. Retrieved from

Sources

Comparative Guide: Elemental Analysis Standards for Brominated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Validating purity and elemental composition of Brominated Benzaldehydes (e.g., 4-Bromobenzaldehyde).

Executive Summary

Brominated benzaldehydes (e.g., 4-Bromobenzaldehyde) are critical intermediates in pharmaceutical synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. However, validating their purity via Elemental Analysis (EA) presents a dual challenge: halogen interference in standard CHN combustion and chemical instability (oxidation to benzoic acid) during handling.

This guide compares the two primary methodologies for validating these standards:

  • Automated Flash Combustion (Dynamic Flash): The modern high-throughput standard, modified with Tungsten/Silver additives.

  • Oxygen Flask Combustion (Schöniger Method): The classical "wet" alternative for direct halogen determination.

Verdict: While the Schöniger method offers direct Bromine quantification, Automated Flash Combustion (modified) is the superior standard for purity validation due to its ability to simultaneously verify Carbon/Hydrogen ratios, provided specific combustion aids (


) and halogen traps (Ag) are employed to prevent detector poisoning.

The Analytical Challenge

Standard organic elemental analysis relies on the combustion of a sample to release


, 

, and

. However, brominated benzaldehydes introduce specific failure modes:
  • The Halogen Effect: Bromine does not combust to a simple gas; it forms

    
     and 
    
    
    
    . Without sequestration, these corrosive gases interfere with Thermal Conductivity Detectors (TCD), leading to artificially high "Nitrogen" readings or instrument damage.
  • The Oxidation Drift: Benzaldehydes are prone to auto-oxidation. A sample of 4-Bromobenzaldehyde (Theoretical C: 45.44%) that has partially oxidized to 4-Bromobenzoic Acid (Theoretical C: 41.82%) will fail strict FDA/GMP acceptance criteria (

    
    ), yet this is often misdiagnosed as instrument error.
    
Visualizing the Interference

The following diagram illustrates how standard combustion fails without specific trapping mechanisms.

Halogen_Interference Sample Brominated Benzaldehyde Combustion Combustion (950°C) Sample->Combustion Gases Gases: CO2, H2O, N2, Br2, HBr Combustion->Gases Trap_Missing Standard Reduction (No Ag Wool) Gases->Trap_Missing Flow Detector TCD Detector Trap_Missing->Detector Halogens Pass Through Result ERROR: Baseline Drift False N2 Peak Detector->Result

Figure 1: Failure mode of standard CHN analysis when analyzing halogenated compounds without specific traps.

Comparative Analysis of Methods

Method A: Automated Flash Combustion (The Modern Standard)

Best For: Routine purity confirmation, high throughput, simultaneous C/H/N determination.

This method utilizes a dynamic flash combustion system (e.g., Thermo Fisher FlashSmart or PerkinElmer 2400 Series).

  • The Protocol Modification:

    • Combustion Aid: Samples are covered with Tungsten(VI) Oxide (

      
      ) . This acts as an oxygen donor and catalyst, preventing the formation of refractory carbon (soot) which is common with aromatic rings.
      
    • Halogen Trap: The reduction tube must be packed with Silver Wool (Ag) . The silver reacts with free bromine to form stable Silver Bromide (

      
      ), effectively removing it from the gas stream before detection.
      
Method B: Oxygen Flask Combustion (Schöniger)

Best For: Direct quantification of Total Bromine, validating "unknown" halogenated byproducts.

This classical technique involves burning the sample in a sealed, oxygen-filled flask and absorbing the combustion products into an alkaline solution, followed by potentiometric titration.

Data Comparison Table
FeatureMethod A: Flash Combustion (Modified)Method B: Schöniger Flask (Titration)
Primary Output % Carbon, % Hydrogen, % Nitrogen% Total Bromine (or Halogen)
Sample Size Micro (1–3 mg)Macro (10–100 mg)
Precision High (

)
Moderate (

)
Speed 5–8 mins per sample30–45 mins per sample
Interference Requires Ag trap; otherwise Br ruins detectorMetals can interfere with titration
Safety Closed loop, automatedOpen flame, explosion risk (rare)
Suitability Preferred for Purity Validation Preferred for Halogen Content Check

Experimental Protocol: Validating 4-Bromobenzaldehyde

Objective: Confirm the purity of a 4-Bromobenzaldehyde standard (CAS: 1122-91-4) to within


 of theoretical values.
Reagents & Equipment[1][2][3][4][5][6][7]
  • Analyte: 4-Bromobenzaldehyde (Theoretical: C=45.44%, H=2.72%).

  • Reference Standard: Acetanilide (Universal) OR o-Bromobenzoic Acid (Matrix-Matched).

  • Combustion Aid: Tungsten(VI) Oxide (

    
    ), High Purity.
    
  • Capsules: Tin (Sn) capsules (Standard) or Silver (Ag) capsules (if acidic interference is suspected, though Sn is standard for Flash).

Step-by-Step Workflow
  • System Preparation:

    • Install a combustion tube packed with Chromium Oxide (

      
      ) and Silvered Cobaltous/Cobaltic Oxide (
      
      
      
      ) or a dedicated Silver Wool zone.
    • Purge system with Helium carrier gas.

    • Perform "Blank" runs until Nitrogen baseline is < 10 µV.

  • Calibration (The Critical "Expertise" Step):

    • Do not rely solely on Acetanilide. Brominated compounds combust differently.

    • K-Factor Determination: Run 3 replicates of o-Bromobenzoic Acid . This "Matrix-Matched" standard corrects for the specific flow dynamics caused by halogen trapping.

  • Sample Preparation (Handling Volatility):

    • 4-Bromobenzaldehyde sublimes.

    • Weigh 2.0 mg (

      
       mg) into a Tin capsule.
      
    • Add 5-10 mg of

      
       powder  directly over the sample.
      
    • Immediately fold and seal the capsule using a cold-weld press. Do not leave open on the balance.

  • Analysis:

    • Run in CHNS mode (or CHN with Halogen trap).

    • Compare results against theoretical values.

Decision Workflow Diagram

Validation_Workflow Start Start Validation: 4-Bromobenzaldehyde Check_State Check Physical State: Solid (mp 57°C)? Start->Check_State Weighing Weigh 2mg into Sn Capsule + WO3 Additive Check_State->Weighing Seal Cold Seal Immediately (Prevent Sublimation) Weighing->Seal Run_EA Run Flash Combustion (With Ag Trap) Seal->Run_EA Data_Check Data Analysis: Within ±0.4%? Run_EA->Data_Check Pass PASS: High Purity Standard Data_Check->Pass Yes Fail FAIL: Check Oxidation Data_Check->Fail No (Low C%) Fail->Check_State Recrystallize & Retest

Figure 2: Optimized workflow for handling volatile brominated benzaldehydes.

Results Interpretation

When analyzing Brominated Benzaldehydes, the specific deviation tells the story. Use this table to diagnose your material.

ObservationDiagnosisCorrective Action
C: 45.4% / H: 2.7% Pure Material Proceed with synthesis.
C: < 42.0% Oxidation (Benzoic Acid formation)Recrystallize from Ethanol/Water.
N: > 0.5% (False Positive) Trap Failure Replace Silver Wool in reduction tube; Halogens are escaping.
C: Variable / Low Volatilization Sample evaporated before combustion. Seal capsules faster or use liquid sealing technique.

References

  • Schöniger, W. (1955).[1][2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Microchimica Acta, 43(1), 123-129.

  • BenchChem. (2025).[4] An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.[4][5]

  • EPA Method 5050. (2014). Bomb Preparation Method for Solid Waste (Halogens). U.S. Environmental Protection Agency.

  • Thermo Fisher Scientific. Smart Notes: Overcoming Halogen Interference in CHNS/O Analysis.

  • Royal Society of Chemistry. (2013). AlCl3 Catalyzed bromination of benzaldehyde.[6] ChemSpider Synthetic Pages.

Sources

reference standards for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde QC

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Establishing Quality Control Reference Standards for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

The Imperative for a Well-Characterized Reference Standard

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde is a bespoke building block in multi-step organic synthesis. Impurities in this starting material—whether they are residual reactants, by-products, or degradation products—can have cascading effects on downstream reactions. They may lead to lower yields, the formation of unwanted side products (which can be difficult to separate from the active pharmaceutical ingredient, API), or the introduction of potentially toxic components.

A qualified reference standard serves as the analytical benchmark against which all production batches are measured. It is indispensable for:

  • Identity Confirmation: Unequivocally proving that the material is the correct chemical entity.

  • Purity (Assay) Determination: Quantifying the amount of the desired compound.

  • Impurity Profiling: Detecting and quantifying any unwanted substances.

  • Method Validation: Establishing the performance characteristics of analytical QC methods.

Critical Quality Attributes (CQAs) for a Reference Standard

The qualification of a reference standard must be a holistic process, assessing multiple attributes. The following table outlines the essential CQAs and scientifically justified acceptance criteria based on general principles for pharmaceutical intermediates, often guided by the International Council for Harmonisation (ICH) guidelines.

Critical Quality AttributeRecommended Analytical Technique(s)Acceptance CriteriaRationale & Justification
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIRConforms to the established structure of 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde.Orthogonal techniques are required for unambiguous structural confirmation. NMR provides detailed information on the chemical environment of each atom, MS confirms the molecular weight and fragmentation, and FTIR confirms the presence of key functional groups (aldehyde, ether, aromatic).
Purity (Assay) High-Performance Liquid Chromatography (HPLC) with UV detection (primary); qNMR≥ 99.5%A high degree of purity is the defining characteristic of a reference standard. This minimizes the impact of the standard's own impurities on the accuracy of measurements for routine batches.
Related Substances HPLC-UVIndividual unknown impurity: ≤ 0.10% Total impurities: ≤ 0.50%Impurity thresholds are critical for controlling the quality of the final drug substance. These limits are consistent with typical expectations for early-to-mid-stage pharmaceutical intermediates.
Residual Solvents Headspace Gas Chromatography (GC-HS)Complies with ICH Q3C limits for the specific solvents used in the synthesis.Solvents are process-related impurities that can be toxic and may affect the physical properties or stability of the compound. Adherence to ICH Q3C is a regulatory expectation.
Water Content Karl Fischer Titration≤ 0.5% w/wWater can act as a chemical reactant in subsequent steps (e.g., forming hydrates with the aldehyde) or affect the accuracy of weighing for analysis.
Appearance Visual InspectionWhite to off-white crystalline solidProvides a simple, immediate check for gross contamination, degradation, or inconsistencies in the material's physical form.

Comparison of Core Analytical Methodologies

A multi-technique approach is non-negotiable for comprehensive characterization. Each technique provides a unique piece of the puzzle.

Workflow for Reference Standard Qualification

The logical flow of analysis ensures that foundational attributes like identity are confirmed before investing resources in quantitative purity and impurity assessments.

Caption: Recommended workflow for the comprehensive qualification of a new reference standard batch.

Recommended Experimental Protocols (Starting Points)

The following protocols are robust starting points for method development and validation. They are based on established methods for similar aromatic aldehydes and must be appropriately validated for this specific compound.

Protocol: HPLC Purity and Impurity Analysis

Scientific Rationale: Reversed-phase HPLC is the gold standard for separating small organic molecules with varying polarity. A C18 column is chosen for its hydrophobic selectivity, which is ideal for aromatic compounds. A gradient elution is employed to ensure that both the main component and any potential impurities (which may have significantly different polarities) are eluted and resolved within a reasonable timeframe. UV detection at 254 nm is suitable as the benzaldehyde moiety is a strong chromophore.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (The acid suppresses the ionization of any potential acidic impurities, leading to better peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: Hold at 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Controlled temperature ensures run-to-run reproducibility).

  • Detector: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 20 mL of acetonitrile (or a 50:50 acetonitrile:water mix) for a concentration of ~0.5 mg/mL.

Protocol: GC-HS Residual Solvent Analysis

Scientific Rationale: Gas chromatography is required to separate and quantify volatile organic compounds (solvents). A headspace (HS) autosampler is used to introduce only the volatile components into the GC, protecting the instrument from the non-volatile analyte and providing a very clean analysis. The DB-624 column is a common choice for residual solvent analysis due to its selectivity for a wide range of common synthesis solvents.

Methodology:

  • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film.

  • Carrier Gas: Helium, constant flow ~2.0 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: 5 min.

  • Injector Temperature: 230 °C.

  • Detector (FID) Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Temperature: 85 °C.

    • Loop Temperature: 95 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~50 mg of the standard into a 20 mL headspace vial. Add 1.0 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Crimp securely.

Understanding the Impurity Profile

A critical aspect of QC is understanding the potential impurities that can arise from the manufacturing process. A plausible synthesis involves the bromination of 2-isopropoxy-3-methoxybenzaldehyde.

Caption: Potential process-related impurities and degradation products for targeted analysis.

The analytical methods, particularly HPLC, must be demonstrated to separate the main peak from these potential impurities to be considered "stability-indicating" and fit for purpose.

References

  • International Council for Harmonisation (ICH). ICH Q3A (R2) Impurities in New Drug Substances. This guideline provides the framework for controlling impurities in active pharmaceutical ingredients. [Link]

  • International Council for Harmonisation (ICH). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. This document provides permissible daily exposures for common solvents used in pharmaceutical manufacturing. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. This chapter outlines the principles and system suitability requirements for chromatographic methods. [Link]

  • SIELC Technologies. Separation of Benzaldehyde, 2-bromo-5-hydroxy- on Newcrom R1 HPLC column. Provides an example of an HPLC method for a related brominated benzaldehyde derivative, demonstrating the utility of reversed-phase chromatography. [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. This database provides spectral information and physical properties for structurally similar molecules, which can be used to predict the characteristics of the target compound. [Link]

Safety Operating Guide

5-Bromo-2-isopropoxy-3-methoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (CAS: 101417-33-8). This protocol is designed for research and industrial laboratory environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

PART 1: IMMEDIATE ACTION & SAFETY PROFILE

Emergency Disposal (Spills)

  • Small Spill (< 5 g): Absorb with inert material (vermiculite/sand).[1] Do NOT use combustible materials like sawdust.[2] Place in a sealed container labeled "Hazardous Waste - Solid Debris."

  • Large Spill (> 5 g): Evacuate the immediate area.[1] Wear full PPE (Nitrile gloves, lab coat, safety goggles, N95 respirator if dust is present). Ventilate the area.[2][3][4][5]

Chemical Hazard Profile Understanding the molecule is the first step to safe disposal.[1] This compound contains three functional groups that dictate its waste stream: an aldehyde , an aryl bromide , and ether linkages .[1]

PropertySpecificationDisposal Implication
Chemical Name 5-Bromo-2-isopropoxy-3-methoxybenzaldehydeOfficial Manifest Name
CAS Number 101417-33-8 Use for waste tagging/inventory.[1]
Molecular Formula C₁₁H₁₃BrO₃Halogenated organic (Bromine).[1]
Hazard Class Irritant (Skin/Eye/Respiratory)Requires PPE during handling.[1][2][3]
Reactivity Aldehyde groupIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1]
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents (cost/safety).[1]

PART 2: PRE-DISPOSAL HANDLING & SEGREGATION

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory accidents and increased disposal costs.

Segregation Rules (The "Never-Mix" List)
  • Oxidizers: Never add this compound to waste containers containing strong oxidizers (Chromic acid, Permanganates). The aldehyde group can undergo exothermic oxidation.

  • Strong Bases: Avoid mixing with high-concentration hydroxides (NaOH), which can trigger Cannizzaro reactions or polymerization, generating heat and pressure in closed waste drums.[1]

  • Non-Halogenated Solvents: While chemically compatible with acetone or methanol, mixing halogenated waste with non-halogenated waste downgrades the entire mixture to "Halogenated," significantly increasing incineration costs.

PART 3: STEP-BY-STEP DISPOSAL PROTOCOLS

Scenario A: Disposal of Pure Solid Reagent

Best for: Expired shelf stock or excess solid synthesis product.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid carefully to avoid dust generation. If the original container is intact, place the entire container inside the waste jar (overpacking).

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituent: "5-Bromo-2-isopropoxy-3-methoxybenzaldehyde"[1][6]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Mother liquors, filtrates, or R&D reaction byproducts.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy.[7]

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy (Red can/Safety can).

    • Why? Even trace amounts of the bromine atom classify the entire liquid volume as halogenated waste under EPA regulations.

  • Record Keeping: Log the volume and approximate concentration on the waste container's log sheet.

PART 4: DISPOSAL DECISION MATRIX (Visual Workflow)

The following diagram illustrates the logical decision path for disposing of this specific compound, ensuring compliance with environmental safety standards.

DisposalWorkflow Start Waste Generation: 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath In Solution / Reaction Mix StateCheck->LiquidPath Liquid DebrisCheck Is it Spill Debris? SolidPath->DebrisCheck LiquidSegregation Segregation Check: Does it contain Oxidizers? LiquidPath->LiquidSegregation SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste' DebrisCheck->SolidContainer Yes (Vermiculite/Wipes) DebrisCheck->SolidContainer No (Pure Chemical) FinalDest Final Disposal: High-Temperature Incineration (RCRA Approved Facility) SolidContainer->FinalDest Neutralize Action: Quench/Neutralize in Fume Hood LiquidSegregation->Neutralize Yes (Risk of Reaction) HaloStream Container: Safety Carboy Label: 'Halogenated Organic Waste' LiquidSegregation->HaloStream No (Stable) Neutralize->HaloStream After Neutralization HaloStream->FinalDest

Figure 1: Decision matrix for the safe segregation and disposal of halogenated benzaldehydes.

PART 5: REGULATORY & COMPLIANCE CONTEXT

  • EPA Classification: This compound is considered a "Halogenated Organic."[1] Under RCRA (Resource Conservation and Recovery Act), it must be treated via incineration to destroy the carbon-halogen bond and prevent the formation of persistent environmental pollutants.[1]

  • Sewer Disposal: STRICTLY PROHIBITED. Halogenated compounds are toxic to aquatic life and can disrupt municipal water treatment bacteria.[1]

  • Empty Containers: Containers that held this compound must be "triple-rinsed" with a suitable solvent (e.g., acetone) before being discarded as trash.[1] The rinsate (the solvent used to rinse) must be disposed of as Halogenated Liquid Waste .

References

  • PubChem. (n.d.). 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde (Compound Summary).[1][6] National Library of Medicine. Retrieved from [Link][1]

  • Dartmouth College EHS. (n.d.).[1] Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link][1]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: Warning — High-Potency Intermediate

While standard Safety Data Sheets (SDS) often classify benzaldehyde derivatives generically as "Irritants" (H315/H319/H335), this specific molecule requires elevated vigilance. As a halogenated aromatic aldehyde with a lipophilic isopropoxy tail (LogP ~2.91), 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde possesses enhanced skin permeability compared to simple benzaldehydes.

Critical Risk Factors:

  • Sensitization Potential: Benzaldehydes are known contact sensitizers. The bromine substituent often increases the biological activity of the electrophilic aldehyde group, increasing the risk of allergic dermatitis or respiratory sensitization upon repeated low-level exposure.

  • Lachrymatory Effect: Many halogenated benzaldehydes act as lachrymators (tear agents). Treat dust and vapors as capable of causing immediate, severe eye and respiratory distress.

  • Lipophilicity: The isopropoxy group facilitates transport across the dermal barrier. Standard single-layer nitrile gloves are insufficient for prolonged contact with solutions of this compound.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "compliance" to "exposure elimination."[1] The following matrix is designed based on material permeation dynamics for halogenated organics.

PPE Selection by Operational State[1]
Body AreaSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Technical Rationale
Respiratory Fume Hood (Primary) N95/P100 (Secondary if outside hood)Fume Hood (Mandatory) Full-face respirator with OV/AG cartridges if spill occurs outside hood.Aldehydes have low odor thresholds but high irritation potential. Dust inhalation can trigger asthma-like symptoms (H334).[2]
Hand Protection Single Nitrile Glove (Min thickness: 0.11 mm)Double Gloving Protocol Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Laminate (Silver Shield®)Halogenated solvents (often used with this chemical) and the lipophilic nature of the molecule degrade nitrile. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (If volume > 500 mL)Safety glasses are insufficient for fine powders that can drift around side shields.
Body Defense Lab Coat (Cotton/Poly blend)Closed-toe shoesChemical Resistant Apron (Tyvek or PVC) over Lab CoatProtects personal clothing from splashes that can absorb and hold the chemical against the skin.

Operational Workflow & Logic

Diagram 1: PPE & Handling Decision Logic

This decision tree illustrates the hierarchy of controls required before touching the container.

PPE_Logic Start Task: Handle 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde FormCheck Check Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Solution / Mother Liquor FormCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Liquid->SolventCheck HoodYes Use Fume Hood (Sash at proper height) HoodCheck->HoodYes Yes HoodNo STOP WORK. Move balance to hood or require P100 Respirator HoodCheck->HoodNo No HaloSolvent Halogenated (DCM/Chloroform) SolventCheck->HaloSolvent PolarSolvent Polar (Methanol/THF) SolventCheck->PolarSolvent GloveHalo REQ: Laminate or Double Nitrile (Change 15 min) HaloSolvent->GloveHalo GloveStd REQ: Double Nitrile (Change 30 min) PolarSolvent->GloveStd

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the strict requirement for enhanced glove protection when dissolved in halogenated solvents.

Protocol: Weighing and Transfer

Objective: Prevent "invisible" contamination of the workspace.

  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood. Place the balance on top of this mat.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. Benzaldehyde derivatives can be "sticky" due to static, leading to scattering.

  • Transfer: Use a disposable spatula. Do not reuse spatulas even after washing, as cross-contamination with other aldehydes can lead to unwanted side reactions (e.g., aldol condensations) in future steps.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue in solid hazardous waste. Do not blow powder off the balance.

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

A systematic approach to containment prevents minor spills from becoming building evacuations.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor < 10g/10mL Inside Hood Assess->Minor Major > 10g or Outside Hood Assess->Major DryClean Dry Spill: Scoop gently (No Dust) Wipe with Acetone Minor->DryClean Powder WetClean Wet Spill: Absorb with Vermiculite Do NOT use paper towels (Reaction risk) Minor->WetClean Liquid Evac Evacuate Lab Area Major->Evac Resp Don Full-Face Respirator (OV/AG Cartridge) Evac->Resp Neutralize Apply Spill Kit Resp->Neutralize

Caption: Triage workflow for spills. Note the prohibition of paper towels for wet spills of concentrated aldehyde to prevent exothermic oxidation or rapid evaporation.

Disposal Protocols

Waste Classification: Hazardous Organic Waste (Halogenated).

  • Solid Waste: Collect in a dedicated container labeled "Halogenated Solid Waste." Do not mix with strong oxidizers (e.g., permanganates, nitrates) as aldehydes are reducing agents and can cause fires.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

    • Note: If the reaction mixture contains amines, ensure the waste stream pH is neutral to prevent exothermic Schiff base formation in the waste drum.

  • Container Cleaning: Triple rinse empty containers with acetone before disposal. Collect rinsate as halogenated waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262238, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Chem-Space. 5-bromo-3-methoxy-2-(propan-2-yloxy)benzaldehyde MSDS Data. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.